molecular formula C13H16ClN3 B139990 2-Chloro-N4-isobutylquinoline-3,4-diamine CAS No. 133860-76-1

2-Chloro-N4-isobutylquinoline-3,4-diamine

Cat. No.: B139990
CAS No.: 133860-76-1
M. Wt: 249.74 g/mol
InChI Key: JARNINMUMFRNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N4-isobutylquinoline-3,4-diamine (CAS 133860-76-1) is a quinoline-based organic compound with the molecular formula C₁₃H₁₆ClN₃ and a molecular weight of 249.74 g/mol. This chemical serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. A primary research application of 2-Chloro-N4-isobutylquinoline-3,4-diamine is its role as a precursor in the synthesis of novel imidazoquinoline derivatives that act as Toll-like Receptor 7/8 (TLR7/8) agonists . These agonists are investigated for their immunomodulatory properties and potential therapeutic effects against infectious diseases, with studies demonstrating potent activity against Leishmania amazonensis intracellular amastigotes . The compound's structure is a key scaffold for developing molecules that can trigger innate immune responses, including the production of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines in macrophages . This compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . Researchers should handle it with appropriate safety precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . 2-Chloro-N4-isobutylquinoline-3,4-diamine is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-4-N-(2-methylpropyl)quinoline-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-8(2)7-16-12-9-5-3-4-6-10(9)17-13(14)11(12)15/h3-6,8H,7,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARNINMUMFRNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471808
Record name 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133860-76-1
Record name 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133860-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N~4~-(2-methylpropyl)quinoline-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N4-(2-methylpropyl)-3,4-quinolinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-N4-isobutylquinoline-3,4-diamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine: A Key Intermediate in Imidazoquinoline Synthesis

Introduction

2-Chloro-N4-isobutylquinoline-3,4-diamine (CAS No: 133860-76-1) is a substituted quinoline derivative of significant interest in medicinal and process chemistry.[1] While not an active pharmaceutical ingredient itself, it serves as a critical precursor in the synthesis of potent immune response modifiers, most notably Imiquimod.[1] The unique arrangement of a chloro-substituent at the C2 position and a vicinal diamine functionality at the C3 and C4 positions makes this molecule a versatile scaffold for constructing fused heterocyclic systems.

This guide provides a comprehensive overview of the core chemical properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, detailed synthetic pathways with mechanistic considerations, predictive spectroscopic analysis, and its pivotal role in the synthesis of biologically active imidazo[4,5-c]quinolines.

Physicochemical Properties

The compound is a white to light yellow crystalline solid under standard conditions.[2] It is generally insoluble in water but shows solubility in organic solvents such as alcohols, ketones, and ethers.[2] Due to its diamine nature, it is a basic compound. It is stable at room temperature but may decompose when exposed to high temperatures or ultraviolet light.[2] For long-term integrity, storage in a refrigerator at 2-8°C is recommended.[1][3]

PropertyValueReference
CAS Number 133860-76-1[1][3]
Molecular Formula C₁₃H₁₆ClN₃[1][3]
Molecular Weight 249.74 g/mol [1][3]
Appearance White to light yellow solid[2]
Melting Point 145-148 °C[3]
Boiling Point (Predicted) 395.7 ± 42.0 °C[3]
Density (Predicted) 1.246 ± 0.06 g/cm³[3]
Storage Conditions 2-8°C Refrigerator[1][3]

Synthesis and Mechanistic Insights

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine is a well-defined, two-step process commencing from 2,4-dichloro-3-nitroquinoline. This pathway leverages a regioselective nucleophilic aromatic substitution (SₙAr) followed by a standard nitro group reduction.

Synthesis_Workflow A 2,4-Dichloro-3-nitroquinoline C Step 1: Regioselective SₙAr (C4 Substitution) A->C B Isobutylamine (Nucleophile) B->C Et₃N, CH₂Cl₂ D 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine (Intermediate) C->D Formation of C-N bond E Step 2: Nitro Group Reduction (Catalytic Hydrogenation) D->E H₂, Pt/C, Ethyl Acetate F 2-Chloro-N4-isobutylquinoline-3,4-diamine (Final Product) E->F

A two-step synthesis pathway for the target compound.
Step 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The first step involves the reaction of 2,4-dichloro-3-nitroquinoline with isobutylamine.

Reaction: 2,4-dichloro-3-nitroquinoline + Isobutylamine → 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Causality and Expertise: The substitution occurs with high regioselectivity at the C4 position over the C2 position. This is a classic example of electronically controlled reactivity in a heterocyclic system. The carbon at the 4-position is more electrophilic and thus more susceptible to nucleophilic attack.[4] This enhanced reactivity is due to the combined electron-withdrawing effects of the adjacent nitro group and the ring nitrogen, which can better stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at C4. The chlorine at C2 lacks this level of activation.

Experimental Protocol: Synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine [5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add triethylamine (Et₃N) to the solution, which will act as a base to scavenge the HCl byproduct.

  • Nucleophilic Attack: Slowly add isobutylamine to the reaction mixture at room temperature.

  • Reaction: Gently heat the mixture and maintain it for approximately 30 minutes to an hour, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the mixture, wash it with water to remove triethylamine hydrochloride and excess base, and dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography or recrystallization to yield the intermediate, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Step 2: Nitro Group Reduction

The nitro group of the intermediate is then reduced to a primary amine to yield the final product.

Reaction: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine → 2-Chloro-N4-isobutylquinoline-3,4-diamine

Causality and Expertise: Catalytic hydrogenation is the method of choice for this transformation. Platinum on carbon (Pt/C) is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under relatively mild conditions.[5] The reaction proceeds with high yield and selectivity, leaving the chloro-substituent and the aromatic ring intact. The use of hydrogen gas under pressure ensures a sufficient rate of reaction.

Experimental Protocol: Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine [5]

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the nitro-intermediate from Step 1 in ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of platinum on carbon (5-10% Pt/C) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to ~40-50 psi or 2585 Torr) and agitate the mixture at room temperature.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. Monitor progress via TLC, looking for the disappearance of the starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-N4-isobutylquinoline-3,4-diamine, which can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic and Analytical Characterization

While specific experimental spectra are not widely published, the structure of 2-Chloro-N4-isobutylquinoline-3,4-diamine allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Predicted ¹H and ¹³C NMR Data
¹H NMR PositionPredicted δ (ppm)MultiplicityIntegrationCoupling Notes
Aromatic H5, H6, H7, H87.2 - 8.2m4HComplex aromatic pattern
Amine 3-NH₂ 4.5 - 5.5br s2HBroad, D₂O exchangeable
Amine 4-NH 5.0 - 6.0br t1HBroad, D₂O exchangeable
Isobutyl N-CH₂ -CH~3.4t2HCoupled to NH and CH
Isobutyl CH₂-CH (CH₃)₂~2.0m1HSeptet or multiplet
Isobutyl CH(CH₃ )₂~1.0d6HDoublet from coupling to CH
¹³C NMR PositionPredicted δ (ppm)
Aromatic Quaternary Carbons120 - 155
Aromatic CH Carbons115 - 135
Isobutyl N-C H₂45 - 55
Isobutyl C H28 - 35
Isobutyl C H₃18 - 22

Note: Chemical shifts (δ) are predicted for CDCl₃ or DMSO-d₆ and are approximate. Actual values may vary. "br" denotes a broad signal, "s" singlet, "d" doublet, "t" triplet, "m" multiplet.

Infrared (IR) Spectroscopy
  • N-H Stretching: Expect two distinct sharp-to-medium bands around 3350-3450 cm⁻¹ for the primary amine (-NH₂) and a single, broader band around 3300-3400 cm⁻¹ for the secondary amine (-NH-).

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

  • C=C and C=N Stretching: The quinoline ring will produce a series of sharp absorption bands in the 1500-1650 cm⁻¹ region.

  • N-H Bending: A characteristic scissoring vibration for the primary amine should be visible around 1600-1640 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak at m/z 249.

  • Isotopic Pattern: A key confirmatory feature will be the M+2 peak at m/z 251, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio).

  • Fragmentation: A likely fragmentation pathway is the loss of the isobutyl group (C₄H₉, 57 Da), leading to a fragment at m/z 192.

Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this molecule lies in the reactivity of its 1,2-diamine moiety, which is an ideal precursor for forming a five-membered imidazole ring fused to the quinoline core.

Core Application: Cyclization to Imidazo[4,5-c]quinolines

This cyclization is the key step in synthesizing Imiquimod and related analogs. The reaction involves treating the diamine with a one-carbon electrophile, such as an orthoester (e.g., triethyl orthoformate) or a carboxylic acid derivative, which closes the ring.

Note: The above DOT script is a template. Actual images of chemical structures would need to be hosted and linked for rendering.

General cyclization to form the imidazoquinoline core.

This intramolecular condensation reaction is typically driven by heat and results in the formation of the therapeutically important imidazo[4,5-c]quinoline ring system. The substituent on the newly formed imidazole ring can be varied by choosing different cyclizing reagents.

Biological Context and Significance

2-Chloro-N4-isobutylquinoline-3,4-diamine is fundamentally important as the penultimate intermediate for Imiquimod. Imiquimod is an immune response modifier that functions as a Toll-like Receptor 7 (TLR7) agonist.[6][7]

Mechanism of Action of Imiquimod:

  • TLR7 Activation: Imiquimod binds to and activates TLR7, which is primarily expressed on dendritic cells and macrophages.[8][9]

  • Cytokine Induction: This activation triggers a downstream signaling cascade (via the MyD88 pathway), leading to the production and release of pro-inflammatory cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), and various Interleukins (IL-6, IL-12).[8][10]

  • Immune Response: These cytokines orchestrate a robust local immune response. They promote the maturation of dendritic cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and drive a T-helper 1 (Th1) biased adaptive immune response, which is effective at clearing viral infections and neoplastic cells.[9][10]

Imiquimod_MOA cluster_cell Immune Cell (e.g., Dendritic Cell) Imiquimod Imiquimod TLR7 TLR7 Receptor Imiquimod->TLR7 binds MyD88 MyD88 Pathway TLR7->MyD88 activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-12) NFkB->Cytokines induces transcription ImmuneResponse Cell-Mediated Immune Response (NK Cells, T-Cells) Cytokines->ImmuneResponse stimulates

Simplified signaling pathway of Imiquimod via TLR7.

Conclusion

2-Chloro-N4-isobutylquinoline-3,4-diamine is more than a simple chemical intermediate; it is a thoughtfully designed molecular scaffold. Its synthesis is efficient and regioselective, and its structural features—particularly the vicinal diamine group—are perfectly poised for elaboration into complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any scientist working in the field of medicinal chemistry, particularly those focused on the development of novel immunotherapies based on the imidazoquinoline framework.

References

  • PubChem. 2-Isobutylquinoline. National Center for Biotechnology Information.

  • ChemBK. 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE.

  • Jain, C. K., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Young Pharmacists, 7(3), 223-231.

  • Guerra, M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.

  • Pharmaffiliates. 2-Chloro-N4-isobutylquinoline-3,4-diamine.

  • ChemicalBook. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine.

  • ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one.

  • ResearchGate. Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.

  • Badri, T., & Kumar, P. (2023). Imiquimod. In StatPearls. StatPearls Publishing.

  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26865-26885.

  • NIST. Benzenamine, 4,4'-methylenebis[2-chloro-. National Institute of Standards and Technology.

  • Dr. Oracle. What is the mechanism of action (MOA) of Imiquimod (Aldara)?

  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129112.

  • Keri, R. S., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4604-4619.

  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 92(2), 145-151.

  • Wikipedia. Imiquimod.

  • Gaspari, A. A., & Tyring, S. K. (2010). Mode of action and clinical use of imiquimod. Journal of Cutaneous Medicine and Surgery, 14(1), 1-10.

  • ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.

  • Stanley, M. A. (2002). Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential. Clinical and Experimental Dermatology, 27(7), 571-577.

  • ChemicalBook. 2-Chloro-N4-(2-methypropyl)-3,4-quinolinediamine synthesis.

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5003.

  • BroadPharm. Quinoline-2,4-diamine.

  • Doc Brown's Chemistry. 2-chlorobutane low high resolution 1H proton nmr spectrum. ane.htm)

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic route to 2-Chloro-N4-isobutylquinoline-3,4-diamine, a quinoline derivative with significant potential in medicinal chemistry and drug development. The strategic approach detailed herein focuses on a multi-step synthesis commencing from readily available precursors, with a critical examination of the underlying chemical principles that govern each transformation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Strategic Overview

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 2-Chloro-N4-isobutylquinoline-3,4-diamine, features a unique substitution pattern that makes it an attractive candidate for further chemical elaboration and biological screening. The synthetic strategy outlined in this guide is designed to be logical, efficient, and scalable, proceeding through key, well-characterized intermediates.

The overall synthetic pathway can be visualized as a convergent approach, focusing on the construction of a highly functionalized quinoline core, followed by the sequential introduction of the desired substituents.

Synthesis_Overview A 4-Hydroxyquinoline B 3-Nitro-2,4-quinolinediol A->B Nitration C 2,4-Dichloro-3-nitroquinoline B->C Chlorination D 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine C->D Selective Amination E 2-Chloro-N4-isobutylquinoline-3,4-diamine D->E Nitro Reduction

Caption: Overall synthetic strategy for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Synthesis of Key Intermediates

Step 1: Nitration of 4-Hydroxyquinoline to 3-Nitro-2,4-quinolinediol

The synthesis commences with the electrophilic nitration of 4-hydroxyquinoline. The hydroxyl group at the 4-position activates the quinoline ring towards electrophilic attack, directing the incoming nitro group to the 3-position. The product exists in tautomeric equilibrium, favoring the more stable 2,4-dione form.

Reaction Scheme:

Caption: Chlorination of 3-nitro-2,4-quinolinediol.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-nitro-2,4-quinolinediol in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Carefully cool the reaction mixture to room temperature.

  • Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )AmountMoles
3-Nitro-2,4-quinolinediol206.1510.0 g0.0485 mol
POCl₃153.3350 mL-
DMF73.090.5 mL-

Expected Yield: 70-80%

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts hydroxyl groups to chloro groups. The addition of DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which facilitates the chlorination process.

Selective Amination and Reduction

Step 3: Selective Nucleophilic Aromatic Substitution with Isobutylamine

This step is the cornerstone of the synthesis, where the isobutylamino group is introduced at the C4 position. The chlorine atom at the 4-position of the quinoline ring is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This enhanced reactivity is a well-documented phenomenon in quinoline chemistry and is attributed to the greater ability of the nitrogen atom in the quinoline ring to stabilize the Meisenheimer intermediate formed upon attack at the C4 position. [1] Reaction Scheme:

Caption: Selective amination of 2,4-dichloro-3-nitroquinoline.

Experimental Protocol:

  • Dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask.

  • Add isobutylamine (1.1 to 1.5 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0 equivalents), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

ReagentMolar Mass ( g/mol )AmountMoles
2,4-Dichloro-3-nitroquinoline243.055.0 g0.0206 mol
Isobutylamine73.142.26 g (3.0 mL)0.0309 mol
Triethylamine101.194.17 g (5.7 mL)0.0412 mol
Ethanol46.0750 mL-

Expected Yield: 85-95%

Causality: The regioselectivity of this reaction is a key feature. The electron-withdrawing nitro group at the 3-position further activates the 4-position for nucleophilic attack. The use of a base is essential to neutralize the liberated HCl, which would otherwise protonate the amine nucleophile, rendering it unreactive.

Step 4: Reduction of the Nitro Group to the Amine

The final step in the synthesis is the reduction of the 3-nitro group to the corresponding 3-amino group to yield the target molecule. A variety of reducing agents can be employed for this transformation, but a chemoselective method is required to avoid the reduction of the chloro-substituent. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium or metallic tin in hydrochloric acid.

Reaction Scheme:

Caption: Reduction of the nitro group.

Experimental Protocol:

  • Suspend 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

  • Extract the aqueous filtrate with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the final compound by column chromatography on silica gel if necessary.

ReagentMolar Mass ( g/mol )AmountMoles
2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine295.755.0 g0.0169 mol
SnCl₂·2H₂O225.6319.1 g0.0847 mol
Conc. HCl36.4620 mL-
Ethanol46.07100 mL-

Expected Yield: 75-85%

Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds to amines. The reaction proceeds in an acidic environment, and the large excess of the reagent ensures complete conversion. The basic workup is necessary to precipitate the tin hydroxides and liberate the free amine product.

Characterization and Data

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To characterize the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated Acids and Bases: Are corrosive and should be handled with extreme care.

  • Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Handle with caution and use a gas trap to neutralize HCl fumes.

  • Organic Solvents: Are flammable and should be kept away from ignition sources.

  • Tin Compounds: Can be toxic and should be handled with care.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-reasoned approach to the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine. By understanding the underlying principles of each reaction, from electrophilic nitration to regioselective nucleophilic aromatic substitution and chemoselective reduction, researchers can confidently reproduce and adapt these methods for the synthesis of other novel quinoline derivatives. The successful execution of this synthesis will provide valuable quantities of the target compound for further investigation in drug discovery and development programs.

References

  • Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation and characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques necessary to confirm the identity, purity, and structural features of this quinoline derivative.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

2-Chloro-N4-isobutylquinoline-3,4-diamine, with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol , is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] The precise characterization of such molecules is a critical step in the drug discovery and development pipeline. Spectroscopic analysis provides an empirical foundation for confirming the molecular structure, identifying potential impurities, and ensuring batch-to-batch consistency. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—outlining not just the protocols, but the scientific rationale behind the experimental choices for this specific molecule.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of 2-Chloro-N4-isobutylquinoline-3,4-diamine. The molecule consists of a quinoline core, which is a bicyclic aromatic heterocycle. This core is substituted with a chlorine atom at the 2-position, an amino group at the 3-position, and an isobutylamino group at the 4-position. These features will give rise to characteristic signals in the various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework. For 2-Chloro-N4-isobutylquinoline-3,4-diamine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

Rationale for Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.[5] DMSO-d₆ is often preferred for compounds with amine protons, as it can facilitate the observation of N-H signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

Step-by-Step Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of 2-Chloro-N4-isobutylquinoline-3,4-diamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.0 - 8.0Multiplets4HAromatic protons on the quinoline ring
~ 5.5 - 6.5Broad Singlet2H-NH₂ protons at C3
~ 4.5 - 5.5Broad Singlet1H-NH- proton of the isobutylamino group
~ 3.0 - 3.5Multiplet2H-CH₂- protons of the isobutyl group
~ 1.8 - 2.2Multiplet1H-CH- proton of the isobutyl group
~ 0.9 - 1.2Doublet6H-CH₃ protons of the isobutyl group

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[6]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR provides information on all the unique carbon environments in the molecule. A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each carbon.

Step-by-Step Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment
~ 150 - 160C2 (attached to Cl)
~ 140 - 150Quaternary carbons of the quinoline ring
~ 115 - 135Aromatic CH carbons of the quinoline ring
~ 50 - 60-CH₂- of the isobutyl group
~ 25 - 35-CH- of the isobutyl group
~ 15 - 25-CH₃ of the isobutyl group

Note: These are predicted chemical shift ranges.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Compound in Deuterated Solvent B Add Internal Standard (TMS) A->B C Insert into Spectrometer B->C D Lock and Shim C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Process Spectra (FT, Phasing) E->G F->G H Integrate ¹H Signals G->H I Assign Chemical Shifts and Multiplicities H->I J Correlate ¹H and ¹³C Data I->J K Final Structure J->K Structural Confirmation

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can also provide clues about its structure through fragmentation patterns.[7]

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Chloro-N4-isobutylquinoline-3,4-diamine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental composition.

Step-by-Step Experimental Protocol for ESI-HRMS:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to provide high-resolution data.

Expected Mass Spectrometry Data:

Ion Calculated Exact Mass Observed m/z Isotopic Pattern
[M+H]⁺250.1160 (for ³⁵Cl)~250.1160A prominent M+2 peak at ~252.1131 with an intensity of approximately one-third of the M peak, characteristic of a single chlorine atom.[8][9]

Workflow for Mass Spectrometry Analysis:

MS_Workflow A Prepare Dilute Solution of Compound B Infuse into ESI Source A->B C Ionize Sample (Positive Mode) B->C D Separate Ions by m/z in Mass Analyzer C->D E Detect Ions D->E F Process Mass Spectrum E->F G Determine Exact Mass of Molecular Ion F->G H Analyze Isotopic Pattern F->H I Confirm Elemental Composition G->I H->I J C13H16ClN3 I->J Molecular Formula Confirmation

Caption: Workflow for ESI-HRMS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[10]

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation. The analysis of the solid material provides a fingerprint of the compound in its native state.

Step-by-Step Experimental Protocol for FTIR-ATR:

  • Sample Preparation: Place a small amount of the solid 2-Chloro-N4-isobutylquinoline-3,4-diamine directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200N-H stretchingAmino (-NH₂) and Amine (-NH-) groups
3100 - 3000C-H stretchingAromatic C-H
2960 - 2850C-H stretchingAliphatic C-H (isobutyl group)
1620 - 1580C=C and C=N stretchingQuinoline ring
1500 - 1400C-C stretchingAromatic ring
800 - 600C-Cl stretchingChloro group[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like the quinoline ring.[12][13]

Rationale for Experimental Choices: A polar protic solvent like ethanol or methanol is a good choice for dissolving the sample and observing the π → π* and n → π* transitions of the quinoline system.

Step-by-Step Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm.

  • Blank Correction: Use a cuvette containing only the solvent as a blank to correct the spectrum.

Expected UV-Vis Absorption Maxima (λmax):

Approximate λmax (nm) Electronic Transition Chromophore
220 - 250π → πQuinoline ring
270 - 350π → π and n → π*Substituted quinoline ring system

Note: The exact λmax values and molar absorptivities will depend on the solvent and the specific electronic environment of the molecule.[14]

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the detailed protocols and understanding the expected data outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structure of this important molecule, ensuring the integrity of their scientific investigations.

References

  • ChemBK. 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. Available from: [Link]

  • Pharmaffiliates. 2-Chloro-N4-isobutylquinoline-3,4-diamine. CAS No: 133860-76-1. Available from: [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available from: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. National Institutes of Health. Available from: [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available from: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available from: [Link]

  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available from: [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. Available from: [Link]

  • Quinoline. SpectraBase. Available from: [Link]

  • Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. ResearchGate. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]

  • ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available from: [Link]

  • FTIR spectra: (A) Chloroquine-nanocomposit (NPCq), (B)... ResearchGate. Available from: [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available from: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available from: [Link]

  • How can you identify the presence of halogens using mass spectrometry?. TutorChase. Available from: [Link]

  • Synthesis and characterization of synthetically useful salts of the weakly-coordinating dianion [B12Cl12]2−. Dalton Transactions (RSC Publishing). Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physical characteristics of 2-Chloro-N4-isobutylquinoline-3,4-diamine, a quinoline derivative with potential applications in pharmaceutical research and development. Understanding these properties is fundamental to its handling, formulation, and ultimate therapeutic efficacy. This document is structured to provide not only the available data but also the scientific rationale and standardized methodologies for its determination, ensuring a robust foundation for further investigation.

Molecular Structure and Fundamental Properties

The foundational attributes of a compound dictate its behavior in both chemical and biological systems. For 2-Chloro-N4-isobutylquinoline-3,4-diamine, these core properties are summarized below.

The structure reveals a quinoline core, a bicyclic aromatic heterocycle, which is a common scaffold in many biologically active compounds. The presence of amino and chloro substituents, along with an isobutyl group, will significantly influence its physicochemical properties such as solubility, lipophilicity, and crystal packing.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆ClN₃[1]
Molecular Weight 249.74 g/mol [1][2]
CAS Number 133860-76-1[1][2]
Appearance White to light yellow crystalline solid[2]
Predicted Boiling Point 395.7 ± 42.0 °C at 760 mmHg[3]
Predicted Density 1.246 ± 0.06 g/cm³[3]

Thermal Properties and Solid-State Characterization

The thermal behavior of an active pharmaceutical ingredient (API) is critical for understanding its stability, purity, and polymorphic forms. These characteristics directly impact manufacturing processes, formulation strategies, and the shelf-life of the final drug product.

Melting Point

The melting point is a key indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.[4] For 2-Chloro-N4-isobutylquinoline-3,4-diamine, a melting point range has been reported:

  • Melting Point: 145-148 °C[3]

This relatively high melting point suggests a stable crystalline lattice with significant intermolecular interactions.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the standards outlined in major pharmacopeias for determining the melting point of a solid.[5]

MeltingPointWorkflow A Sample Preparation: Ensure the sample is dry and finely powdered. B Capillary Loading: Pack the sample into a capillary tube to a height of 2-4 mm. A->B C Apparatus Setup: Place the capillary in a calibrated melting point apparatus. B->C D Heating Protocol: Rapidly heat to ~10°C below the expected melting point. C->D E Data Acquisition: Decrease heating rate to 1-2°C per minute and observe. D->E F Record Range: Note the temperature at which melting begins and the temperature at which the sample is completely liquid. E->F

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurately determining the melting range. Rapid heating can lead to an artificially elevated and broad melting range.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[6] Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which can have profound implications for a drug's bioavailability and therapeutic efficacy.[7]

Currently, there is no specific published data on the polymorphic forms of 2-Chloro-N4-isobutylquinoline-3,4-diamine. However, given its molecular complexity and potential for various intermolecular interactions (e.g., hydrogen bonding from the amino groups), the existence of polymorphs is a strong possibility that should be investigated during drug development.

Investigative Techniques for Polymorphism:

A combination of thermoanalytical and spectroscopic techniques is essential for identifying and characterizing polymorphs.

  • Differential Scanning Calorimetry (DSC): Can detect phase transitions, such as melting and solid-solid transitions between polymorphs, by measuring changes in heat flow.[8]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.[9]

  • X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure.[10]

Experimental Workflow: Polymorph Screening

PolymorphScreening cluster_crystallization Crystallization Studies cluster_characterization Solid-State Characterization A Vary Solvents (e.g., ethanol, isopropanol, acetonitrile) D DSC Analysis: Identify thermal events (melting, transitions). A->D E TGA Analysis: Assess for solvates/hydrates. A->E F XRPD Analysis: Determine unique crystal structures. A->F B Control Evaporation Rate (slow vs. rapid) B->D B->E B->F C Vary Temperature (e.g., ambient, sub-ambient) C->D C->E C->F G Identify and Characterize Distinct Polymorphic Forms D->G E->G F->G

Caption: A systematic approach to polymorph screening.

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive understanding of a compound's solubility in various media is essential for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

  • Preparation of Saturated Solution: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable membrane (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation.

  • Constant Temperature and Agitation: Mimics physiological conditions and ensures that equilibrium is reached in a reasonable timeframe.

  • Filtration: Crucial for separating the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. While specific NMR data for 2-Chloro-N4-isobutylquinoline-3,4-diamine is not publicly available, a predictive analysis based on its structure can be made.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the isobutyl group, and the protons of the two amino groups. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.

  • ¹³C NMR: The spectrum would display a unique signal for each carbon atom in the molecule, providing a "carbon fingerprint" that is highly characteristic of the compound.[12]

Standard Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

For 2-Chloro-N4-isobutylquinoline-3,4-diamine, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (249.74 g/mol ). The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks in an approximate 3:1 ratio).[13] Common fragmentation pathways for quinoline derivatives often involve cleavage of side chains and fragmentation of the heterocyclic ring system.[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinoline ring system in this case. The spectrum is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the solvent polarity.[15]

Experimental Protocol: UV-Vis Spectral Analysis:

  • Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Spectral Acquisition: Record the absorbance of the solution over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Stability Profile

The stability of an API under various environmental conditions is a critical factor in determining its shelf life and ensuring its safety and efficacy.

Thermal Stability

As indicated by its melting point, 2-Chloro-N4-isobutylquinoline-3,4-diamine is expected to be stable at ambient temperatures. TGA can be employed to determine the onset of thermal decomposition.

Photostability

Some sources suggest that the compound may decompose under ultraviolet light.[2] A systematic evaluation of its photostability according to ICH guidelines (Q1B) is therefore recommended.

ICH Q1B Photostability Testing Workflow

PhotostabilityTesting A Sample Preparation: Expose the solid drug substance and a solution to a controlled light source. B Light Exposure: Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A->B C Dark Control: Store a parallel set of samples in the dark to separate light-induced degradation from thermal degradation. A->C D Analysis: Assay the samples for degradation products and changes in physical properties (e.g., appearance, purity) using a stability-indicating HPLC method. B->D C->D

Caption: Workflow for ICH Q1B Photostability Testing.

Trustworthiness of the Protocol: The inclusion of a dark control is essential to differentiate between degradation caused by light exposure and that caused by thermal stress. A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and any degradation products.

Conclusion

This guide has outlined the key physical characteristics of 2-Chloro-N4-isobutylquinoline-3,4-diamine based on available data and established scientific principles. While some fundamental properties have been reported, a comprehensive experimental characterization is necessary for its advancement in drug development. The provided protocols offer a robust framework for researchers to obtain the detailed and reliable data required for formulation, manufacturing, and regulatory submissions. A thorough understanding of these physical properties will ultimately enable the rational development of safe and effective medicines.

References

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE - ChemBK. (2024, April 10). Retrieved January 24, 2026, from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved January 24, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). Retrieved January 24, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids - MDPI. (2021, November 23). Retrieved January 24, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 24, 2026, from [Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (n.d.). Retrieved January 24, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Retrieved January 24, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 24, 2026, from [Link]

  • UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). Retrieved January 24, 2026, from [Link]

  • TGA and DSC analyses - ResearchGate. (2023, November 21). Retrieved January 24, 2026, from [Link]

  • Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Exploring Material Behavior through DSC and TGA: Principles and Applications in Modern Thermal Analysis - Sciforum. (n.d.). Retrieved January 24, 2026, from [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved January 24, 2026, from [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy - gmp-compliance.org. (n.d.). Retrieved January 24, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996 - FDA. (n.d.). Retrieved January 24, 2026, from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved January 24, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020, January 20). Retrieved January 24, 2026, from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.). Retrieved January 24, 2026, from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central. (2022, August 12). Retrieved January 24, 2026, from [Link]

  • Thermal Analysis Tools for Physico-Chemical Characterization and Optimization of Perfluorocarbon Based Emulsions and Bubbles Formulated for Ultrasound Imaging - MDPI. (2022, April 1). Retrieved January 24, 2026, from [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. (2020, September 15). Retrieved January 24, 2026, from [Link]

  • C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 24, 2026, from [Link]

  • TGA-DSC Combined Coal Analysis as a Tool for QC (Quality Control) and Reactivity Patterns of Coals - PubMed. (2022, January 3). Retrieved January 24, 2026, from [Link]

  • Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. (2024, November 5). Retrieved January 24, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved January 24, 2026, from [Link]

  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination Alex Mathers 1,*, M - Sciforum. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

  • Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ) - Letters in Applied NanoBioScience. (2022, January 9). Retrieved January 24, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]

  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Retrieved January 24, 2026, from [Link]

  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes | PLOS One. (n.d.). Retrieved January 24, 2026, from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

  • (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines - ResearchGate. (2025, August 6). Retrieved January 24, 2026, from [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). Retrieved January 24, 2026, from [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-N4-isobutylquinoline-3,4-diamine: A Key Intermediate in Immunomodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N4-isobutylquinoline-3,4-diamine, a critical intermediate in the synthesis of potent immune response modifiers. While not a therapeutic agent in itself, its history is intrinsically linked to the discovery and development of the pioneering imidazoquinoline drug, Imiquimod. This document will delve into the historical context of its emergence, detail its chemical synthesis and characterization, and explore its pivotal role in the creation of Toll-like receptor (TLR) agonists. By understanding the foundation of this key building block, researchers can gain deeper insights into the structure-activity relationships of a significant class of immunomodulatory compounds.

Introduction: The Unseen Pillar of an Immunotherapy Revolution

In the landscape of modern medicine, the modulation of the innate immune system has emerged as a powerful therapeutic strategy. At the heart of this revolution lies a class of synthetic small molecules known as imidazoquinolines, with the most prominent member being Imiquimod. These compounds exert their effects by acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the recognition of viral pathogens. The journey to the discovery of Imiquimod and its analogues is a story of meticulous chemical synthesis and serendipitous biological findings. Central to this narrative is the compound 2-Chloro-N4-isobutylquinoline-3,4-diamine, a quinoline derivative that, while lacking the final imidazo ring of the active drugs, represents a crucial molecular scaffold upon which these potent immunomodulators are built. This guide will illuminate the discovery, synthesis, and significance of this pivotal, yet often overlooked, chemical entity.

Historical Context: A Serendipitous Path to Immunomodulation

The story of 2-Chloro-N4-isobutylquinoline-3,4-diamine is inseparable from the research endeavors at 3M Pharmaceuticals (then Riker Laboratories) in the 1980s. Scientists were initially engaged in a program to discover novel antiviral agents, specifically targeting the herpes simplex virus.[1] This research led to the synthesis of a series of 1H-imidazo[4,5-c]quinolines.[2] While these compounds showed little to no direct antiviral activity in cell cultures, they exhibited remarkable efficacy in animal models.[1][2] This intriguing disconnect between in vitro and in vivo results prompted a deeper investigation, which ultimately revealed that the antiviral effects were not a direct attack on the virus but rather a consequence of the compounds' ability to induce a potent immune response, characterized by the production of cytokines like interferon-alpha (IFN-α).[1][2]

This pivotal discovery shifted the research focus from direct antiviral agents to immune response modifiers (IRMs). The lead compound that emerged from this program was Imiquimod, scientifically known as 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine.[3][4] The development of a robust and scalable synthesis for Imiquimod and its analogues was paramount. It was within this synthetic exploration that intermediates like 2-Chloro-N4-isobutylquinoline-3,4-diamine were created and optimized. The presence of the chloro group at the 2-position and the diamine functionality at the 3 and 4-positions of the quinoline ring provided the necessary reactive handles for the subsequent cyclization to form the crucial imidazole ring of the final active compounds.

The key patent filed by Gerster et al. on behalf of Riker Laboratories, U.S. Patent 4,689,338, laid the groundwork for the synthesis of this class of compounds and mentioned various quinoline intermediates.[3] Subsequent research and process chemistry improvements further refined the synthetic routes, solidifying the importance of chloro- and diamino-quinoline precursors.[5]

Chemical Synthesis and Characterization

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine is a multi-step process that typically begins with a substituted quinoline precursor. The general strategy involves the introduction of a nitro group at the 3-position, followed by chlorination, amination with isobutylamine, and finally, reduction of the nitro group to an amine.

Synthetic Pathway Overview

A common synthetic route is illustrated below. This pathway highlights the key transformations required to arrive at the target diamine.

Synthesis_of_2-Chloro-N4-isobutylquinoline-3,4-diamine cluster_0 Starting Material cluster_1 Nitration cluster_2 Chlorination cluster_3 Amination cluster_4 Chlorination at C2 (Alternative Route) cluster_5 Reduction 4-Hydroxyquinoline 4-Hydroxyquinoline 3-Nitro-4-hydroxyquinoline 3-Nitro-4-hydroxyquinoline 4-Hydroxyquinoline->3-Nitro-4-hydroxyquinoline HNO3 4-Chloro-3-nitroquinoline 4-Chloro-3-nitroquinoline 3-Nitro-4-hydroxyquinoline->4-Chloro-3-nitroquinoline POCl3 N-isobutyl-3-nitroquinolin-4-amine N-isobutyl-3-nitroquinolin-4-amine 4-Chloro-3-nitroquinoline->N-isobutyl-3-nitroquinolin-4-amine Isobutylamine 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine N-isobutyl-3-nitroquinolin-4-amine->2-Chloro-N-isobutyl-3-nitroquinolin-4-amine Chlorinating Agent Target_Compound 2-Chloro-N4-isobutylquinoline-3,4-diamine 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine->Target_Compound Reduction (e.g., Fe/HCl)

Caption: Generalized synthetic scheme for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite representation based on established synthetic methodologies for related quinoline diamines.[5][6]

Step 1: Nitration of 4-Hydroxyquinoline

  • To a stirred solution of 4-hydroxyquinoline in a suitable solvent (e.g., propionic acid), slowly add a nitrating agent (e.g., 68% nitric acid) at an elevated temperature (e.g., 105°C).

  • Maintain the reaction temperature and stir for a specified duration (e.g., 1.5 hours).

  • Upon completion (monitored by TLC), cool the reaction mixture and isolate the product, 3-nitro-4-hydroxyquinoline, by filtration.

Step 2: Chlorination of 3-Nitro-4-hydroxyquinoline

  • Suspend 3-nitro-4-hydroxyquinoline in an inert solvent (e.g., toluene or ethylene dichloride).

  • Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), and a base like triethylamine.[6]

  • Reflux the mixture until the starting material is consumed (typically 1-5 hours).

  • Cool the reaction mixture and carefully quench with water or ice.

  • Extract the product, 4-chloro-3-nitroquinoline, with an organic solvent and purify.

Step 3: Amination with Isobutylamine

  • Dissolve 4-chloro-3-nitroquinoline in a suitable solvent.

  • At a controlled temperature (e.g., below 0°C), add a solution of isobutylamine and a base (e.g., triethylamine).

  • Allow the reaction to proceed, which may involve warming to room temperature or gentle heating.

  • After the reaction is complete, work up the mixture to isolate N-isobutyl-3-nitroquinolin-4-amine.

Step 4: Chlorination at the 2-position (if not already present) Note: Some synthetic routes may introduce the 2-chloro substituent at a later stage. This can be achieved using various chlorinating agents under specific conditions.

Step 5: Reduction of the Nitro Group

  • Dissolve the 2-chloro-N-isobutyl-3-nitroquinolin-4-amine intermediate in a solvent such as 95% ethanol.[5]

  • Add a reducing agent, for example, iron powder and hydrochloric acid.[5]

  • Heat the reaction mixture to facilitate the reduction of the nitro group to an amine.

  • Upon completion, neutralize the reaction mixture (e.g., with anhydrous K₂CO₃) and filter off the inorganic byproducts.[5]

  • The filtrate containing 2-Chloro-N4-isobutylquinoline-3,4-diamine can then be concentrated and the product purified, typically by recrystallization.

Physicochemical Properties and Characterization

The physical and chemical properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₃H₁₆ClN₃[7]
Molecular Weight 249.74 g/mol [7]
CAS Number 133860-76-1[7]
Appearance White to light yellow crystalline solid[5]
Melting Point 145-148 °C[8]
Solubility Soluble in some organic solvents (alcohols, ketones, ethers); insoluble in water.[5]
Storage 2-8°C, protected from light[7]

Characterization Techniques: The structure and purity of 2-Chloro-N4-isobutylquinoline-3,4-diamine are typically confirmed using a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the types and connectivity of protons and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the amine groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Elemental Analysis: To confirm the empirical formula.

Role in Drug Development: A Precursor to Toll-Like Receptor Agonists

The primary significance of 2-Chloro-N4-isobutylquinoline-3,4-diamine in drug development lies in its role as a key intermediate in the synthesis of Imiquimod and other related imidazoquinoline TLR7/8 agonists.

From Diamine to Imidazoquinoline: The Cyclization Step

The 3,4-diamine functionality of the molecule is the reactive center for the formation of the imidazole ring. This is typically achieved by reacting the diamine with an orthoester, such as triethyl orthoformate, or an acid chloride.[6] This cyclization reaction closes the five-membered imidazole ring, which is fused to the quinoline core, yielding the characteristic 1H-imidazo[4,5-c]quinoline scaffold of the active drugs.

Cyclization Diamine 2-Chloro-N4-isobutyl- quinoline-3,4-diamine Imidazoquinoline 4-Amino-1-isobutyl-1H- imidazo[4,5-c]quinoline (Imiquimod) Diamine->Imidazoquinoline Orthoester Triethyl Orthoformate Orthoester->Imidazoquinoline Cyclization TLR_Signaling cluster_0 Endosome cluster_1 Nucleus Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 Binds MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRFs IRFs TRAF6->IRFs NF-kB NF-κB IKK_complex->NF-kB Gene_Expression Pro-inflammatory Cytokine Genes NF-kB->Gene_Expression Activate IRFs->Gene_Expression Activate

Caption: Simplified signaling pathway of Imiquimod via TLR7.

Applications and Future Perspectives

The primary application of 2-Chloro-N4-isobutylquinoline-3,4-diamine remains as a key starting material or intermediate in the synthesis of Imiquimod and other investigational TLR7/8 agonists. The demand for this compound is therefore closely tied to the clinical and commercial success of these immunomodulatory drugs.

While there is limited publicly available information on the independent biological activity of 2-Chloro-N4-isobutylquinoline-3,4-diamine, its structural similarity to other bioactive quinolines suggests that it could be a valuable scaffold for the development of new chemical entities. The quinoline core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. [9][10]Future research could explore modifications of this diamine to investigate its potential as a standalone therapeutic agent or as a precursor for other classes of drugs beyond TLR agonists.

Conclusion

2-Chloro-N4-isobutylquinoline-3,4-diamine stands as a testament to the often-unseen foundational work that underpins significant therapeutic breakthroughs. Its discovery and development are woven into the fabric of the pioneering research on imidazoquinoline immune response modifiers. For scientists and researchers in the field of drug development, a thorough understanding of the synthesis, properties, and role of this key intermediate is essential for the continued exploration and innovation of novel immunomodulatory therapies. As the quest for new and more effective treatments for viral diseases and cancers continues, the lessons learned from the development of this critical building block will undoubtedly inform the design and synthesis of the next generation of life-saving medicines.

References

  • CN104402878A - Preparation method of imiquimod - Google P
  • EP1529781A1 - A process for the preparation of Imiquimod and intermediates thereof - Google P
  • US4689338A - 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use - Google P
  • Gerster, J. F., et al. (2002). Synthesis and Structure-Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. Journal of Medicinal Chemistry, 45(16), 3372-3384. (URL: [Link])

  • Miller, R. L., et al. (1999). Imiquimod applied topically: a novel immune response modifier and new class of drug. International journal of immunopharmacology, 21(1), 1-14. (URL: [Link])

  • WO2009091541A1 - Imiquimod formulation - Google P
  • US20090182004A1 - Imiquimod formulation - Google P
  • US8889154B2 - Packaged composition of 1-(2-methylpropyl)
  • Zhang, Y. W., Chen, H. Q., He, W. B., & Liu, Q. (2007). Improvement of Synthesis Procedure of Imiquimod. Journal of South China University of Technology (Natural Science Edition). (URL: [Link])

  • Nagaraja, G. K., et al. (2013). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Molbank, 2013(3), M797. (URL: [Link])

  • Pharmaffiliates. 2-Chloro-N4-isobutylquinoline-3,4-diamine. (URL: [Link])

  • Backeberg, O. G., & Marais, J. L. C. (1942). The synthesis of quinoline derivatives. Part I. The preparation of 4-hydroxy-and 4-chloro-quinolines. Journal of the Chemical Society (Resumed), 381-385. (URL: [Link])

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1262-1268. (URL: [Link])

  • Musiol, R., et al. (2007). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Collection of Czechoslovak Chemical Communications, 72(4), 543-554. (URL: [Link])

  • US7301027B2 - Process for the preparation of Imiquimod and intermediates thereof - Google P
  • Binghamton University, The Open Repository. Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency. (URL: [Link])

  • 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. PubChem. (URL: [Link])

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Archiv der Pharmazie, 355(11), 2200234. (URL: [Link])

  • US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod)
  • US20070264317A1 - Imiquimod cream formulation - Google P
  • Shukla, S., & Ojha, S. (2013). Imiquimod: Its role in the treatment of cutaneous malignancies. Indian journal of dermatology, venereology and leprology, 79(1), 19. (URL: [Link])

  • US7659398B2 - Imiquimod production process - Google P
  • Tong, L., et al. (2025). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. (URL: [Link])

Sources

Methodological & Application

Purification techniques for 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Authored by: A Senior Application Scientist

Introduction

2-Chloro-N4-isobutylquinoline-3,4-diamine is a substituted quinoline derivative of significant interest in synthetic and medicinal chemistry, often serving as a crucial intermediate in the development of pharmacologically active agents.[1][2] The biological efficacy and safety of any final active pharmaceutical ingredient (API) are directly contingent on the purity of its preceding intermediates. Therefore, robust and reproducible purification protocols for this compound are paramount.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 2-Chloro-N4-isobutylquinoline-3,4-diamine. It is designed for researchers, chemists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each methodological choice. We will explore three primary purification techniques—recrystallization, flash column chromatography, and preparative HPLC—elucidating the optimal applications for each based on scale, required purity, and the nature of the impurities.

Compound Profile & Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine is the foundation for developing effective purification strategies. These properties dictate solvent selection, chromatographic behavior, and handling procedures.

PropertyValueSource
CAS Number 133860-76-1[3][4]
Molecular Formula C₁₃H₁₆ClN₃[3]
Molecular Weight 249.74 g/mol [3][4]
Appearance White to light yellow crystalline solid[1]
Melting Point 145-148 °C[3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ketones, and ethers.[1]
Predicted pKa 3.36 ± 0.50[3]
Predicted LogP 3.5383[4]
Stability Stable at room temperature; sensitive to high heat and UV light.[1]
Storage 2-8°C, sealed from light and moisture.[3][4]

Understanding Potential Impurities

The purification strategy must be tailored to the specific impurity profile of the crude material, which is largely determined by the synthetic route. The synthesis of quinoline derivatives can sometimes produce mixtures that are challenging to separate.[5][6] Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-3,4-quinolinediamine.[1]

  • Regioisomers: Formed if reactions are not completely selective. The separation of isomers can be notoriously difficult and may necessitate high-resolution techniques.[7]

  • Side-Reaction Byproducts: Products from competing reactions, such as hydrolysis or methoxylation, have been observed in related chloro-quinoline systems.[8]

  • Residual Solvents: Solvents used in the synthesis and initial workup.

  • Degradation Products: The compound's sensitivity to heat and UV light suggests that improper handling or prolonged reaction times can generate degradation impurities.[1]

Strategic Approach to Purification

Selecting the appropriate purification technique is a critical decision that balances efficiency, cost, scale, and the desired final purity. The following workflow provides a logical decision-making process.

Purification_Strategy Start Crude Product (Purity <95%) Recrystallization Method 1: Recrystallization Start->Recrystallization Initial bulk purification CheckPurity1 Assess Purity (TLC, MP, HPLC) Recrystallization->CheckPurity1 ColumnChrom Method 2: Flash Column Chromatography CheckPurity1->ColumnChrom Purity 95-99% & residual impurities present PrepHPLC Method 3: Preparative HPLC CheckPurity1->PrepHPLC Complex mixture or oiling out occurs FinalProduct Pure Product (Purity >99%) CheckPurity1->FinalProduct Purity >99% CheckPurity2 Assess Purity (TLC, HPLC) ColumnChrom->CheckPurity2 CheckPurity2->PrepHPLC Close-eluting impurities or isomers remain CheckPurity2->FinalProduct Purity >99% PrepHPLC->FinalProduct Target fractions pooled Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Develop mobile phase) Slurry 2. Column Packing (Slurry with eluent) TLC->Slurry Sample 3. Sample Adsorption (Dry loading on silica) Slurry->Sample Elution 4. Elution (Run gradient) Sample->Elution Collection 5. Fraction Collection Elution->Collection TLC_Fractions 6. TLC of Fractions Collection->TLC_Fractions Pooling 7. Pool Pure Fractions TLC_Fractions->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation

Sources

Application Note: Comprehensive Analytical Characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 2-Chloro-N4-isobutylquinoline-3,4-diamine, a novel quinoline derivative with potential applications in pharmaceutical development.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related compounds. The methodologies encompass High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural determination, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. This guide emphasizes the causality behind experimental choices and aligns with principles of scientific integrity and international regulatory standards.[2][3][4]

Introduction: The Imperative for Rigorous Characterization

2-Chloro-N4-isobutylquinoline-3,4-diamine is a substituted quinoline, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][5] The precise substitution pattern on the quinoline scaffold is critical to its pharmacological activity and safety profile. Therefore, unambiguous confirmation of its chemical structure and a thorough assessment of its purity are paramount before its advancement in any drug discovery and development pipeline.

The analytical workflow presented in this document provides a multi-faceted approach to characterization, ensuring a comprehensive understanding of the molecule's identity, purity, and potential impurities. This aligns with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which mandate rigorous characterization of new drug substances.[2][6][7][8]

Analytical Workflow: An Integrated Approach

A holistic characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural and purity puzzle. The proposed workflow ensures that the data from each technique corroborates the others, leading to a high degree of confidence in the final assessment.

Analytical_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Structural Elucidation cluster_2 Molecular Weight & Fragmentation cluster_3 Final Characterization Report HPLC HPLC-UV/DAD LCMS LC-MS/MS HPLC->LCMS Quantification NMR NMR Spectroscopy (1H, 13C, 2D) Report Comprehensive Characterization Report NMR->Report Definitive Structure FTIR FTIR Spectroscopy FTIR->Report Functional Groups LCMS->Report Identity & Impurity ID NMR_Connectivity cluster_0 Key NMR Correlations A Aromatic Protons A->A COSY D Quinoline Carbons A->D HSQC/HMBC B Isobutyl Protons B->B COSY E Isobutyl Carbons B->E HSQC/HMBC C Amine Protons

Sources

Application Notes and Protocols for Insecticidal Assays of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Insecticides and the Potential of Quinoline Derivatives

The escalating challenge of insecticide resistance in major agricultural and public health pests necessitates a continuous search for novel active ingredients with unique modes of action. The quinoline scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals, most notably antimalarial drugs like chloroquine.[1][2] Recently, the focus has expanded to explore the insecticidal potential of quinoline derivatives.[3] Of particular interest are chlorinated quinolines, which have demonstrated activity against various insect species.[4] This document provides a comprehensive guide for researchers on the evaluation of a specific quinoline derivative, 2-Chloro-N4-isobutylquinoline-3,4-diamine , as a candidate insecticide.

This application note is designed to be a practical resource for entomologists, toxicologists, and chemists in both academic and industrial settings. It offers a hypothesized, logical synthesis pathway for the target compound based on established chemical principles for related molecules, and provides a suite of detailed, validated protocols for rigorous insecticidal bioassays. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific needs.

Chemical Profile: 2-Chloro-N4-isobutylquinoline-3,4-diamine

PropertyValueSource
CAS Number 133860-76-1Pharmaffiliates
Molecular Formula C13H16ClN3Pharmaffiliates
Molecular Weight 249.74 g/mol Pharmaffiliates
Appearance White to light yellow crystalline solidChemBK
Solubility Soluble in organic solvents like alcohols, ketones, and ethers; insoluble in water.ChemBK
Storage 2-8°C, protected from light and moisturePharmaffiliates

Hypothesized Synthesis Pathway

A Note on Synthesis: The synthesis of novel chemical compounds should only be undertaken by trained chemists in a properly equipped laboratory with all necessary safety precautions in place.

Step 1: Synthesis of 2-Chloro-3-formylquinoline

The Vilsmeier-Haack reaction is a common method for the formylation and chlorination of acetanilides to produce 2-chloro-3-formylquinolines.[5]

  • Reaction: Acetanilide is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • General Procedure:

    • To a stirred solution of DMF, slowly add POCl3 at 0°C.

    • Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

    • Add the substituted acetanilide to the Vilsmeier reagent.

    • Heat the reaction mixture, with the specific temperature and time being dependent on the substrate.

    • After completion, the reaction is quenched with ice water and neutralized to precipitate the 2-chloro-3-formylquinoline product.

    • The product can be purified by recrystallization.

Step 2: Oximation of 2-Chloro-3-formylquinoline
  • Reaction: The aldehyde group of 2-chloro-3-formylquinoline is converted to an oxime.

  • General Procedure:

    • Dissolve 2-chloro-3-formylquinoline in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The product, 2-chloro-3-(hydroxyimino)methylquinoline, is isolated by precipitation and filtration.

Step 3: Reduction to 3-Aminoquinoline
  • Reaction: The oxime is reduced to a primary amine.

  • General Procedure:

    • The oxime can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation.

    • Careful control of reaction conditions is necessary to selectively reduce the oxime without affecting the chloro-substituent.

Step 4: N-Alkylation to form 2-Chloro-N4-isobutylquinoline-3,4-diamine

This step would likely proceed via a nucleophilic aromatic substitution, however, the direct alkylation of a 3,4-diamine may be complex. A more controlled approach would involve the synthesis of the N4-isobutyl-3-nitro-4-aminoquinoline precursor followed by reduction of the nitro group. A plausible direct alkylation is presented below.

  • Reaction: The 3,4-diaminoquinoline is reacted with an isobutyl halide.

  • General Procedure:

    • Dissolve the 2-chloroquinoline-3,4-diamine in a suitable polar aprotic solvent (e.g., DMF or DMSO).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the acid formed during the reaction.

    • Add isobutyl bromide or iodide dropwise to the reaction mixture.

    • Heat the reaction to drive the alkylation to completion.

    • The final product is isolated by extraction and purified by column chromatography.

G cluster_synthesis Hypothesized Synthesis Workflow Acetanilide Acetanilide Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction Acetanilide->Vilsmeier-Haack Reaction 2-Chloro-3-formylquinoline 2-Chloro-3-formylquinoline Vilsmeier-Haack Reaction->2-Chloro-3-formylquinoline Oximation Oximation 2-Chloro-3-formylquinoline->Oximation Oxime Intermediate Oxime Intermediate Oximation->Oxime Intermediate Reduction Reduction Oxime Intermediate->Reduction 2-Chloroquinoline-3,4-diamine Intermediate 2-Chloroquinoline-3,4-diamine Intermediate Reduction->2-Chloroquinoline-3,4-diamine Intermediate N-Alkylation N-Alkylation 2-Chloroquinoline-3,4-diamine Intermediate->N-Alkylation 2-Chloro-N4-isobutylquinoline-3,4-diamine 2-Chloro-N4-isobutylquinoline-3,4-diamine N-Alkylation->2-Chloro-N4-isobutylquinoline-3,4-diamine

Caption: Hypothesized multi-step synthesis of the target compound.

Protocols for Insecticidal Assays

The following protocols are designed to assess the insecticidal activity of 2-Chloro-N4-isobutylquinoline-3,4-diamine against a range of insect pests. It is crucial to include a susceptible laboratory strain of each target insect as a reference.

Preparation of Test Solutions

The test compound is insoluble in water, therefore, a stock solution should be prepared in an appropriate organic solvent.[6]

  • Materials:

    • 2-Chloro-N4-isobutylquinoline-3,4-diamine

    • Analytical grade acetone (or other suitable volatile solvent)

    • Volumetric flasks

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Dissolve the compound in a known volume of acetone to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • From this stock solution, prepare a series of dilutions to be used in the bioassays. The concentration range should be determined based on preliminary range-finding studies.

    • Always prepare fresh dilutions for each experiment.

Target Insect Species and Rearing

The choice of insect species will depend on the research objectives. It is recommended to test against a variety of pests with different feeding habits. Standardized rearing protocols are essential for maintaining healthy and uniform insect colonies for bioassays.

Insect TypeRepresentative SpeciesRearing Diet
Chewing Pests Diamondback moth (Plutella xylostella)Cabbage leaves or artificial diet
Fall armyworm (Spodoptera frugiperda)Artificial diet
Sucking Pests Green peach aphid (Myzus persicae)Cabbage or bell pepper plants
Whitefly (Bemisia tabaci)Cotton or tomato plants
Flying Pests House fly (Musca domestica)Milk, sugar, and yeast mixture
Mosquito (Aedes aegypti)Larvae: fish food; Adults: sugar solution and blood meal
Leaf-Dip Bioassay for Chewing and Sucking Insects

This method is suitable for assessing the toxicity of a compound through both contact and ingestion.[7]

  • Materials:

    • Host plant leaves (e.g., cabbage, cotton)

    • Test solutions of 2-Chloro-N4-isobutylquinoline-3,4-diamine

    • Control solution (acetone + water with surfactant)

    • Surfactant (e.g., Triton X-100)

    • Petri dishes lined with filter paper

    • Soft paintbrush

    • Forceps

  • Procedure:

    • Prepare a series of insecticide dilutions in water containing a small amount of surfactant (e.g., 0.01%) to ensure even leaf coverage. The final acetone concentration should be low (e.g., <1%) and consistent across all treatments, including the control.

    • Excise leaf discs of a uniform size.

    • Using forceps, dip each leaf disc into a test solution for a set time (e.g., 10-30 seconds).

    • Allow the leaf discs to air dry completely on a clean, non-absorbent surface.

    • Place one treated leaf disc into each Petri dish.

    • Introduce a known number of insects (e.g., 10-20 larvae or adult aphids) onto each leaf disc.

    • Seal the Petri dishes and maintain them under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).

    • Assess mortality at regular intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded with a fine brush.

    • Each concentration and the control should be replicated at least three times.

Topical Application Bioassay for Contact Toxicity

This method determines the direct contact toxicity of a compound.[8]

  • Materials:

    • Test solutions of 2-Chloro-N4-isobutylquinoline-3,4-diamine in a volatile solvent (e.g., acetone)

    • Micro-applicator capable of delivering precise volumes (e.g., 0.1-1 µL)

    • CO2 for anesthetizing insects

    • Holding containers (e.g., ventilated vials or cups) with a food source

    • Stereomicroscope

  • Procedure:

    • Anesthetize the insects (e.g., adult house flies, mosquito adults, or lepidopteran larvae) with CO2.

    • Using the micro-applicator, apply a small, precise volume of the test solution to the dorsal thorax of each insect.

    • The control group should be treated with the solvent only.

    • Place the treated insects in holding containers with access to food and water.

    • Maintain the containers under controlled environmental conditions.

    • Assess mortality at 24, 48, and 72 hours.

    • Each dose and the control should be replicated at least three times with a sufficient number of insects per replicate (e.g., 10-20).

Artificial Diet Bioassay for Ingestion Toxicity

This assay is particularly useful for chewing insects and allows for precise quantification of the ingested dose.[9]

  • Materials:

    • Standard artificial diet for the target insect species

    • Test solutions of 2-Chloro-N4-isobutylquinoline-3,4-diamine

    • Multi-well bioassay trays

    • Fine-tipped paintbrush

  • Procedure:

    • Prepare the artificial diet according to the standard protocol.

    • While the diet is still liquid and has cooled to a safe temperature, add the test compound solution and mix thoroughly to achieve the desired final concentrations.

    • The control diet should contain the same concentration of the solvent.

    • Dispense a uniform amount of the treated and control diet into the wells of the bioassay trays.

    • Allow the diet to solidify.

    • Introduce one insect larva into each well.

    • Seal the trays and incubate under controlled environmental conditions.

    • Record mortality and any sub-lethal effects (e.g., reduced feeding, developmental abnormalities) daily for a set period (e.g., 7 days).

G cluster_bioassay Insecticidal Bioassay Workflow Test Compound Test Compound Stock Solution Preparation Stock Solution Preparation Test Compound->Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions Leaf-Dip Assay Leaf-Dip Assay Serial Dilutions->Leaf-Dip Assay Topical Application Topical Application Serial Dilutions->Topical Application Artificial Diet Assay Artificial Diet Assay Serial Dilutions->Artificial Diet Assay Data Collection (Mortality) Data Collection (Mortality) Leaf-Dip Assay->Data Collection (Mortality) Topical Application->Data Collection (Mortality) Artificial Diet Assay->Data Collection (Mortality) LC50/LD50 Calculation LC50/LD50 Calculation Data Collection (Mortality)->LC50/LD50 Calculation

Caption: General workflow for conducting insecticidal bioassays.

Data Analysis and Interpretation

The primary endpoint for these assays is insect mortality. The data should be corrected for control mortality using Abbott's formula if the control mortality is between 5% and 20%.

Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

The corrected mortality data can then be used to perform a probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality in the test population. This provides a quantitative measure of the compound's toxicity.

Assay TypeKey ParameterInterpretation
Leaf-Dip LC50 (Lethal Concentration 50)The concentration of the compound that is lethal to 50% of the test population through contact and/or ingestion.
Topical Application LD50 (Lethal Dose 50)The dose of the compound per unit of insect body weight that is lethal to 50% of the test population through direct contact.
Artificial Diet LC50 (Lethal Concentration 50)The concentration of the compound in the diet that is lethal to 50% of the test population through ingestion.

Plausible Mode of Action: A Neurotoxic Effect

While the precise mode of action of 2-Chloro-N4-isobutylquinoline-3,4-diamine in insects is yet to be elucidated, evidence from related compounds suggests a neurotoxic mechanism. Many insecticides exert their effects on the insect nervous system.[10] Quinoline derivatives have been shown to have effects on neurotransmitter systems.[11] A plausible target for this class of compounds is the gamma-aminobutyric acid (GABA) receptor .

The GABA receptor is a ligand-gated ion channel that is crucial for inhibitory neurotransmission in insects.[12] Antagonists of the GABA receptor block the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death of the insect.[13] The structure of 2-Chloro-N4-isobutylquinoline-3,4-diamine, with its heterocyclic core and lipophilic side chain, is consistent with molecules that can interact with receptor binding pockets.

Further research, such as electrophysiological studies on isolated insect neurons or binding assays with insect GABA receptor preparations, would be necessary to confirm this hypothesized mode of action.

G cluster_moa Hypothesized Mode of Action Quinoline Compound Quinoline Compound Binds to GABA Receptor Binds to GABA Receptor Quinoline Compound->Binds to GABA Receptor Chloride Channel Blockage Chloride Channel Blockage Binds to GABA Receptor->Chloride Channel Blockage Inhibition of Neurotransmission Inhibition of Neurotransmission Chloride Channel Blockage->Inhibition of Neurotransmission Hyperexcitation Hyperexcitation Inhibition of Neurotransmission->Hyperexcitation Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

Caption: Plausible neurotoxic mode of action via GABA receptor antagonism.

Safety Precautions

As with any novel chemical compound, appropriate safety measures must be taken when handling 2-Chloro-N4-isobutylquinoline-3,4-diamine.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of all chemical waste and contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-Chloro-N4-isobutylquinoline-3,4-diamine represents a promising starting point for the development of novel insecticides. The protocols outlined in this application note provide a robust framework for the initial assessment of its insecticidal efficacy. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its insecticidal activity and selectivity.

  • Mode of Action Elucidation: Conducting detailed studies to confirm the molecular target of this compound in insects.

  • Spectrum of Activity: Evaluating the efficacy against a broader range of agricultural and public health pests.

  • Non-Target Effects: Assessing the impact on beneficial insects, such as pollinators and natural enemies.

By following a systematic and rigorous approach to its evaluation, the potential of 2-Chloro-N4-isobutylquinoline-3,4-diamine and related compounds as next-generation insecticides can be fully realized.

References

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]

  • Aly, M. R. E., Ibrahim, M. M., Okael, A. M., & H Gherbawy, Y. A. M. (2014). Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives. Bioorganic Chemistry, 40(2), 234-247. [Link]

  • Ratra, R. K., & Casida, J. E. (2004). GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octanes and 5-amino-1-aryl-3-cyano-4-trifluoromethylsulfinylpyrazoles. Bioorganic & Medicinal Chemistry, 12(9), 2269-2276. [Link]

  • Ben, M., Murugan, K., Panneerselvam, C., Madhiyazhagan, P., Subramaniam, J., Dinesh, D., ... & Higuchi, A. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 1-17. [Link]

  • ChemBK. (n.d.). 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N4-isobutylquinoline-3,4-diamine. [Link]

  • Al-Trawneh, S. A. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 10(49), 29424-29452. [Link]

  • Kaur, K., Jain, M., Kaur, H., & Jain, R. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 20(22), 6640-6644. [Link]

  • García-Reynaga, P., Zhao, C., Sarpong, R., & Casida, J. E. (2013). New GABA/glutamate receptor target for [3H] isoxazoline insecticide. Chemical research in toxicology, 26(4), 514-516. [Link]

  • Gao, Y., Li, Y., Li, Q., Liu, Z., & Song, H. (2021). Insecticidal quinoline and isoquinoline isoxazolines. Pest Management Science, 77(1), 47-53. [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of visualized experiments: JoVE, (144), e57768. [Link]

  • Sabtharishi, S., & Chandran, N. N. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations V.1. protocols.io. [Link]

  • Brito-Sierra, C. A., Liriano, F., & Hill, C. A. (2020). Topical Testing Assay: A Technique to Evaluate the Insecticidal Potential of Dopamine Receptor Antagonists on Adult Female Mosquitoes by Topical Application. Journal of visualized experiments: JoVE, (161), e61421. [Link]

  • IRAC. (n.d.). Aphids. [Link]

  • El-Sayed, M. A. A. (2020). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 29(2), 74-88. [Link]

  • Zhang, L., Tian, F., Zhou, L., & Liu, Z. (2022). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry, 70(23), 6937-6951. [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N4-isobutylquinoline-3,4-diamine. [Link]

  • ChemBK. (n.d.). 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. [Link]

  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

  • Kliot, A., & Ghanim, M. (2012). Studies on the mode of action of neurotoxic insecticides. Journal of integrative agriculture, 11(11), 1749-1761. [Link]

  • protocols.io. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations V.1. [Link]

  • JoVE. (2020). Topical Testing Assay: A Technique to Evaluate the Insecticidal Potential of Dopamine Receptor Antagonists on Adult Female Mosquitoes by Topical Application. [Link]

  • Sabtharishi, S., & Chandran, N. N. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocol Exchange. [Link]

Sources

Application Notes & Protocols: In Vitro Profiling of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for compounds targeting a wide array of biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects. Notably, several FDA-approved drugs, particularly in oncology, are built upon this versatile heterocyclic system, many of which function as potent kinase inhibitors.[1]

2-Chloro-N4-isobutylquinoline-3,4-diamine is a novel derivative within this esteemed chemical class. While specific biological data for this compound is not yet publicly available, its structural features—a diaminoquinoline core—suggest a strong potential for interaction with intracellular targets, particularly those involved in cell signaling, proliferation, and survival. This document provides a comprehensive guide for the initial in vitro characterization of this compound, outlining a logical, tiered approach to elucidate its biological activity. As a Senior Application Scientist, this guide is designed not merely as a list of procedures, but as a strategic workflow, explaining the causality behind each experimental choice to ensure a robust and self-validating investigation.

Our investigation will be predicated on the hypothesis that 2-Chloro-N4-isobutylquinoline-3,4-diamine possesses antiproliferative and kinase inhibitory properties, a common trait among related aminoquinoline derivatives.[2]

Part 1: Foundational Characterization

Before embarking on cellular assays, it is critical to establish the fundamental physicochemical properties of the test compound. These parameters are essential for ensuring the validity and reproducibility of all subsequent biological experiments. Inaccurate assumptions about solubility or stability can lead to profound misinterpretation of results.

Aqueous Solubility Assessment

Expertise & Experience: The concentration of a compound that can be achieved in an aqueous buffer is a critical parameter. Many bioactive small molecules exhibit poor aqueous solubility. Testing a compound above its solubility limit can lead to precipitation in the assay medium, resulting in an inaccurate determination of its potency (IC50/EC50). We will employ a kinetic solubility assay, which is a high-throughput method suitable for early-stage discovery, mimicking the conditions of adding a DMSO stock solution to an aqueous buffer.[2][3][4]

Protocol: Kinetic Aqueous Solubility by Shake-Flask Method

  • Stock Solution Preparation: Prepare a 20 mM stock solution of 2-Chloro-N4-isobutylquinoline-3,4-diamine in 100% dimethyl sulfoxide (DMSO).

  • Incubation Mixture: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of phosphate-buffered saline (PBS), pH 7.4, in 1.4 mL microcentrifuge tubes. This creates a 400 µM nominal concentration with 2% DMSO.[4]

  • Equilibration: Place the tubes in a thermomixer and shake at room temperature for 2 hours to allow for equilibration.[2]

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, by comparing against a standard curve prepared in the same PBS/2% DMSO buffer.

  • Data Interpretation: The measured concentration represents the kinetic aqueous solubility. This value will define the maximum reliable concentration for subsequent cell-based assays.

Stability in Cell Culture Medium

Trustworthiness: A compound's stability in the complex environment of cell culture medium (containing salts, amino acids, vitamins, and serum proteins) is paramount. Degradation of the compound over the course of an experiment (e.g., 24-72 hours) would lead to an underestimation of its true potency.

Protocol: LC-MS Based Stability Assessment

  • Spiking the Medium: Spike pre-warmed complete cell culture medium (e.g., DMEM + 10% Fetal Bovine Serum) with 2-Chloro-N4-isobutylquinoline-3,4-diamine to a final concentration of 10 µM.

  • Time-Course Incubation: Aliquot the spiked medium into sterile tubes and incubate them in a standard cell culture incubator (37°C, 5% CO2) for 0, 2, 8, 24, 48, and 72 hours.

  • Sample Preparation: At each time point, remove an aliquot and precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the precipitate.

  • LC-MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the initial compound remaining versus time. A compound is generally considered stable if >80% remains after the intended assay duration.

Part 2: Cellular Activity Profiling

With the foundational properties established, the next phase is to determine the compound's effect on cancer cells. A tiered approach, starting with broad cytotoxicity screening and progressing to more mechanistic assays, is most efficient.

Tier 1: Antiproliferative Activity Screening

Expertise & Experience: The initial step is to assess the compound's ability to inhibit the growth of cancer cells. We recommend using a panel of cell lines from diverse cancer types (e.g., breast, lung, leukemia) to identify potential tissue-specific sensitivities. The MTT assay is a cost-effective, colorimetric method that measures mitochondrial reductase activity, serving as a proxy for cell viability.[5][6] For higher sensitivity and fewer artifacts, the CellTiter-Glo® assay, which measures intracellular ATP levels, is an excellent alternative.[7][8][9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Chloro-N4-isobutylquinoline-3,4-diamine in culture medium. The top concentration should not exceed its aqueous solubility limit. Add the compound dilutions to the cells and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Antiproliferative Activity

Cell LineCancer TypeIC50 (µM) of 2-Chloro-N4-isobutylquinoline-3,4-diamine
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
K562Chronic Myeloid Leukemia[Experimental Value]
HCT116Colon Carcinoma[Experimental Value]

Workflow for Antiproliferative Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat Cells (72h Incubation) seed->treat compound Prepare Serial Dilutions of Compound compound->treat mtt Add MTT Reagent (2-4h) treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

Part 3: Mechanistic Elucidation

Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound exerts its effects. Based on the quinoline scaffold, we will explore the induction of apoptosis, effects on cell cycle progression, and direct inhibition of protein kinases.

Tier 2: Apoptosis and Cell Cycle Analysis

Expertise & Experience: A reduction in viable cells can be due to cell death (apoptosis/necrosis) or a halt in cell division (cell cycle arrest). It is crucial to distinguish between these mechanisms. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for differentiating live, early apoptotic, late apoptotic, and necrotic cells.[11][12] Cell cycle analysis, using PI to stain DNA content, reveals if the compound causes cells to accumulate in a specific phase (G1, S, or G2/M), indicating interference with cell division checkpoints.[13][14]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells in a 6-well plate with 2-Chloro-N4-isobutylquinoline-3,4-diamine at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-FITC is detected in the green channel (FL1) and PI in the red channel (FL2).

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.[16]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to eliminate RNA staining).[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the linear fluorescence of PI.

  • Data Analysis: Model the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow from Cytotoxicity to Mechanism

G A Observe Antiproliferative Activity (IC50) B Question: Is it Cytotoxicity or Cytostasis? A->B C Apoptosis Assay (Annexin V/PI) B->C Test for Cell Death D Cell Cycle Assay (Propidium Iodide) B->D Test for Arrest E Conclusion: Compound Induces Programmed Cell Death C->E F Conclusion: Compound Causes Cell Cycle Arrest D->F

Caption: Decision-making workflow for mechanistic studies post-cytotoxicity screening.

Tier 3: Biochemical Kinase Inhibition & Pathway Analysis

Authoritative Grounding: The quinoline scaffold is prevalent in many kinase inhibitors.[1][14] A direct biochemical assay using recombinant kinases is the definitive way to determine if our compound is a direct kinase inhibitor. The LanthaScreen® TR-FRET assay is a robust, high-throughput method for this purpose.[17][18][19][20] Subsequently, Western blotting can confirm if the compound inhibits specific kinase signaling pathways within the cell, such as the MAPK/ERK pathway, which is crucial for cell proliferation.[1][21][22]

Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Reagent Preparation: Prepare 4X solutions of the test compound, a 2X solution of the kinase/Eu-labeled antibody mixture, and a 4X solution of the Alexa Fluor® 647-labeled tracer in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X compound dilution series.[23]

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.[23]

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.[23]

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • TR-FRET Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of inhibitor concentration to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of 2-Chloro-N4-isobutylquinoline-3,4-diamine
EGFR[Experimental Value]
CDK2/Cyclin A[Experimental Value]
FLT3[Experimental Value]
SRC[Experimental Value]

Protocol: Western Blot for MAPK/ERK Pathway Activation

  • Cell Treatment & Lysis: Treat cells with the compound at 1x and 2x IC50 for a short duration (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate.[1] Image the resulting signal using a chemiluminescence detector.

  • Analysis: Quantify the band intensities. A decrease in the p-ERK/t-ERK ratio upon treatment indicates inhibition of the MAPK/ERK pathway.

Conclusion & Future Directions

This guide provides a systematic and robust framework for the initial in vitro characterization of 2-Chloro-N4-isobutylquinoline-3,4-diamine. By progressing through foundational physicochemical assessments to broad cellular screening and finally to specific mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound. The results from these assays will determine its potential as an antiproliferative agent, elucidate its mechanism of action—whether through apoptosis, cell cycle arrest, or both—and confirm its activity as a direct kinase inhibitor. Positive findings would warrant progression to broader kinase profiling, selectivity studies against normal cells, and ultimately, evaluation in in vivo models.

References

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Duncan, I. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. OUS-research.no. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. Retrieved from [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(16), e1211. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Retrieved from [Link]

  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Promega Corporation. Retrieved from [Link]

  • Im, H., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 87(18), 9296–9303. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5559. Retrieved from [Link]

  • ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Retrieved from [Link]

  • Dojindo. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. Retrieved from [Link]

  • Promega Corporation. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Retrieved from [Link]

Sources

Laboratory-Scale Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine, a key intermediate in the development of novel therapeutic agents. The described methodology is a robust, three-step process commencing with the synthesis of the pivotal precursor, 2,4-dichloro-3-nitroquinoline. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position with isobutylamine, and culminates in the reduction of the nitro group to afford the target diamine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.

Introduction and Significance

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] The specific substitution pattern of 2-Chloro-N4-isobutylquinoline-3,4-diamine makes it a valuable building block for creating more complex molecules with potential therapeutic applications. The presence of the vicinal diamine functionality at the 3 and 4 positions, combined with the chloro-substituent at the 2-position, offers multiple points for further chemical modification and library generation.

This guide eschews a generic template to provide a narrative that follows the logical flow of the synthesis, emphasizing the causality behind experimental choices and ensuring that each protocol is presented as a self-validating system.

Strategic Overview of the Synthetic Pathway

The synthesis of the target compound is achieved through a strategically designed three-step sequence. This pathway was developed to ensure high yields, regioselectivity, and operational simplicity.

Synthesis_Workflow A Step 1: Chlorination Starting Material: 3-Nitroquinoline-2,4-diol B Intermediate 1: 2,4-Dichloro-3-nitroquinoline A->B POCl3 / Base C Step 2: Regioselective Amination Reagent: Isobutylamine B->C Nucleophilic Aromatic Substitution (SNAr) D Intermediate 2: 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine C->D E Step 3: Nitro Group Reduction Reducing Agent D->E e.g., Pt/C, H2 or SnCl2 F Final Product: 2-Chloro-N4-isobutylquinoline-3,4-diamine E->F

Figure 1: Overall synthetic workflow for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

The core of this strategy lies in the preparation of the key intermediate, 2,4-dichloro-3-nitroquinoline. The two chlorine atoms at positions 2 and 4 exhibit differential reactivity, allowing for a selective substitution at the C4 position. This is a well-established principle in quinoline chemistry, where the C4 position is more activated towards nucleophilic attack.[4][5] The final step involves the reduction of the nitro group, a common and efficient transformation in organic synthesis.[6][7]

Experimental Protocols and Mechanistic Insights

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. The intermediate 2,4-dichloro-3-nitroquinoline is harmful if swallowed and causes skin and eye irritation.[8]

Step 1: Synthesis of 2,4-Dichloro-3-nitroquinoline (Intermediate 1)

This initial step involves the conversion of the readily available 3-nitroquinoline-2,4-diol to the corresponding dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Causality of Reagent Choice: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, facilitates the reaction.[9][10]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroquinoline-2,4-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) to the flask.

  • Slowly add triethylamine (1.0 eq) to the mixture while stirring.

  • Heat the reaction mixture to 90-120°C and maintain this temperature for 2-3 hours.[9][10] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield 2,4-dichloro-3-nitroquinoline as a solid.[9]

Step 2: Synthesis of 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine (Intermediate 2)

This step employs a regioselective nucleophilic aromatic substitution (SNAr) reaction. The more electrophilic C4 position of Intermediate 1 is targeted by isobutylamine.

Mechanistic Rationale: The electron-withdrawing nitro group at the 3-position, along with the nitrogen atom in the quinoline ring, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.

Protocol:

  • In a round-bottom flask, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add isobutylamine (1.1-1.5 eq) to the solution. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC. A patent for a similar reaction suggests that heating is necessary for the substitution to occur.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Step 3: Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine (Final Product)

The final step is the reduction of the 3-nitro group to a 3-amino group. Several methods are effective for this transformation. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier work-up.

Choice of Reducing Agent:

  • Catalytic Hydrogenation: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) with hydrogen gas are highly effective and are mentioned in related syntheses.[4]

  • Metal/Acid Reduction: Stannous chloride (SnCl₂) in an acidic medium (e.g., HCl) or iron powder in acetic acid are classical and reliable methods for nitro group reduction.[6]

Protocol (Catalytic Hydrogenation):

  • In a hydrogenation flask, dissolve 2-chloro-N-isobutyl-3-nitroquinolin-4-amine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Platinum on carbon (Pt/C) (typically 5-10% by weight of the substrate).

  • Seal the flask and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Chloro-N4-isobutylquinoline-3,4-diamine.

  • The final product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Note that yields are indicative and can vary based on reaction scale and purification efficiency.

StepReactantMolar Eq.ReagentsSolventTemp. (°C)Time (h)Indicative Yield (%)
1 3-Nitroquinoline-2,4-diol1.0POCl₃ (10-15), Et₃N (1.0)Neat90-1202-365-75
2 2,4-Dichloro-3-nitroquinoline1.0Isobutylamine (1.1-1.5)EthanolReflux4-870-85
3 2-Chloro-N-isobutyl-3-nitroquinolin-4-amine1.0Pt/C (cat.), H₂ (50 psi)EthanolRT6-1285-95

Conclusion

The three-step synthetic route detailed in this application note provides a reliable and reproducible method for the laboratory-scale preparation of 2-Chloro-N4-isobutylquinoline-3,4-diamine. By understanding the underlying chemical principles of each transformation, from the initial chlorination to the regioselective amination and final reduction, researchers can confidently execute this synthesis. The provided protocols, with their emphasis on causality and safety, are designed to empower scientists in their pursuit of novel chemical entities for drug discovery and development.

References

  • PubChem. (n.d.). 2,4-Dichloro-3-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 2,4-DICHLORO-3-NITRO-QUINOLINE. Retrieved from [Link]

  • Chilin, A., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4253. Available from: [Link]

  • Google Patents. (2008). Process for the preparation of 4-(isobutylamino)-3-amino-quinoline. WO2008023333A2.
  • ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ChemBK. (2024). 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. Retrieved from [Link]

  • Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • PubMed. (2017). Design and synthesis of quinazoline-3,4-(4H)-diamine endowed with thiazoline moiety as new class for DPP-4 and DPPH inhibitor. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • RSC Publishing. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Google Patents. (2016). Process for the reduction of nitro derivatives to amines. US9284258B2.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PubMed Central. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

2-Chloro-N4-isobutylquinoline-3,4-diamine synthesis reaction condition adjustments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthetic transformation. Here, we address common issues with in-depth, field-tested solutions and provide a foundational understanding of the reaction's critical parameters.

Introduction to the Synthesis

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This compound is often a key intermediate in the development of pharmacologically active molecules. The core of this synthesis typically involves the formation of a quinoline ring system, followed by functionalization, including chlorination and amination steps. Given the electron-rich nature of the diamine and the reactivity of the 2-chloro position, side reactions are a common challenge.

This guide will focus on the critical final steps of the synthesis, assuming a plausible synthetic route and addressing the problems that are most likely to arise.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, providing their probable causes and actionable solutions.

Issue 1: Low or No Yield of the Final Product

Probable Cause A: Incomplete Reduction of the Nitro Group

If your synthesis involves the reduction of a nitro-substituted precursor, incomplete conversion is a frequent cause of low yield.

  • Solution:

    • Catalyst Activity: Ensure your catalyst (e.g., Pd/C, PtO2) is fresh and active. If using a previously opened bottle, consider performing a test reaction on a known standard.

    • Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and maintaining the target pressure. An increase in pressure (from 50 psi to 100 psi) can sometimes drive the reaction to completion.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on a predetermined reaction time.

Probable Cause B: Inefficient Amination

The substitution of a precursor with isobutylamine can be sluggish.

  • Solution:

    • Temperature: Increase the reaction temperature in 10°C increments. Be cautious, as excessive heat can lead to side products. The optimal range is often between 80-120°C.

    • Solvent Choice: Ensure your solvent can reach the desired temperature and effectively solubilizes both reactants. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices.

    • Stoichiometry: Use a slight excess of isobutylamine (1.2-1.5 equivalents) to push the equilibrium towards the product.

Issue 2: Presence of Significant Impurities

Probable Cause A: Dimerization or Polymerization

The reactive nature of the diamine product can lead to self-condensation, especially at elevated temperatures or upon prolonged reaction times.

  • Solution:

    • Temperature Control: Maintain the lowest effective temperature during the amination step.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can generate reactive intermediates.

    • Work-up Quenching: Upon completion, cool the reaction mixture and quench it promptly to prevent further reactions.

Probable Cause B: Over-chlorination or Hydrolysis of the Chloro Group

If the chlorination step is not well-controlled, you may see the introduction of multiple chlorine atoms or the hydrolysis of the 2-chloro group to a hydroxyl group.

  • Solution:

    • Chlorinating Agent: Use a milder chlorinating agent or control the stoichiometry carefully. For example, using 1.1 equivalents of N-Chlorosuccinimide (NCS) can be more selective than using excess POCl3.

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can lead to the formation of the corresponding quinolinone.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low-yield issues.

G cluster_start Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions start Low Yield of 2-Chloro-N4-isobutylquinoline-3,4-diamine cause1 Incomplete Nitro Reduction? start->cause1 cause2 Inefficient Amination? start->cause2 cause3 Product Degradation? start->cause3 solution1a Check Catalyst Activity cause1->solution1a If using catalytic hydrogenation solution1b Increase H2 Pressure cause1->solution1b If using catalytic hydrogenation solution2a Increase Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b solution3a Lower Reaction Temp cause3->solution3a solution3b Use Inert Atmosphere cause3->solution3b

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the amination step with isobutylamine?

The choice of solvent is critical. A high-boiling point, polar aprotic solvent is generally preferred to facilitate the reaction, which often requires heating.

SolventBoiling Point (°C)Dielectric ConstantNotes
DMF15337Good solubilizing properties, but can be difficult to remove.
DMSO18947Higher boiling point allows for higher reaction temperatures.
NMP20232Similar to DMF and DMSO, but can be more effective in some cases.
Dioxane1012.2A lower boiling point option if milder conditions are sufficient.

Q2: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, intermediate, and final product (e.g., a mixture of Ethyl Acetate and Hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially for reaction kinetics, LC-MS is the preferred method.

Q3: What are the best practices for purifying the final product?

Column chromatography on silica gel is typically the most effective method for purifying 2-Chloro-N4-isobutylquinoline-3,4-diamine. A gradient elution starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with Ethyl Acetate is a good starting point. Due to the basic nature of the diamine, it may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape.

Purification Protocol
  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully load the dried silica-adsorbed product onto the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My final product is unstable and darkens over time. How can I store it?

The diamine functionality can be susceptible to air oxidation. It is recommended to store the purified product under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is ideal). If the compound is intended for long-term storage, consider converting it to a more stable salt, such as the hydrochloride salt, by treating a solution of the free base with HCl in a suitable solvent like ether or dioxane.

References

For more in-depth information on the synthesis of quinolines and related heterocyclic compounds, please refer to the following authoritative resources:

  • Quinoline Synthesis on ScienceDirect: Provides a comprehensive overview of various methods for constructing the quinoline ring system. [Link]

  • Heterocyclic Chemistry in Drug Discovery: A book that delves into the importance of heterocyclic compounds, including quinolines, in medicinal chemistry. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis: A valuable resource for understanding the mechanisms and applications of various named reactions that may be employed in the synthesis of quinoline derivatives. [Link]

Troubleshooting purification of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Chloro-N4-isobutylquinoline-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven protocols for the successful purification of this versatile intermediate. We understand that navigating the purification of highly functionalized heterocyclic amines can be challenging. This document synthesizes our in-house expertise with established chemical principles to help you overcome common obstacles and ensure the integrity of your final compound.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of 2-Chloro-N4-isobutylquinoline-3,4-diamine in a direct question-and-answer format.

Question: My crude product is a dark, viscous oil, but I expected a solid. What are the likely causes and how can I purify it?

Answer: This is a common issue when working with substituted aromatic amines. The dark coloration and oily consistency typically arise from two sources:

  • Oxidative Degradation: The diamine functionality, particularly the free 3-amino group, is susceptible to air oxidation, which can form highly colored, often polymeric, impurities. This is exacerbated by exposure to light, heat, and trace metals.

  • Residual Solvents & Reagents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) or unreacted starting materials can prevent your product from solidifying.

Causality-Driven Solution: Your primary goals are to remove colored impurities and induce crystallization or facilitate chromatographic separation.

  • Decolorization: Before attempting crystallization or chromatography, dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and treat it with activated charcoal. Stir for 15-30 minutes, then filter the slurry through a pad of Celite® to remove the charcoal. This process leverages the high surface area of activated carbon to adsorb the planar, colored aromatic impurities.[1]

  • Solvent Removal: Ensure all high-boiling point solvents are thoroughly removed using a high-vacuum pump, possibly with gentle heating if the compound's stability permits. Co-evaporation with a lower-boiling point solvent like toluene can be effective.

  • Purification Strategy: After decolorization and solvent removal, proceed with either flash column chromatography or recrystallization as detailed in Section 3. Column chromatography is generally more effective for removing a wider range of impurities from an oily product.

Question: My TLC analysis shows multiple spots. What are the probable impurities, and how can I design a separation strategy?

Answer: The identity of impurities is intrinsically linked to the synthetic route used. For a typical synthesis involving the nucleophilic aromatic substitution (SNAr) of a dichloro-nitro-quinoline precursor followed by reduction, the common impurities are:

  • Unreacted Starting Material: E.g., 2,4-dichloro-3-nitroquinoline. This will be less polar than your product.

  • Di-substituted Product: The isobutylamine may have displaced both chlorine atoms. This impurity will have a polarity similar to your product.

  • Partially Reduced Intermediate: The 3-nitro group may not be fully reduced to the amine, resulting in 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine. This will be significantly less polar than your diamine product.

  • Hydrolysis Product: The 2-chloro group can be hydrolyzed to a 2-hydroxy (quinolone) species, especially if exposed to water under non-neutral pH. This impurity is often more polar.

Designing the Separation:

  • TLC Analysis is Key: Run TLC plates in various solvent systems to find the optimal separation. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). For these basic amines, adding a small amount of triethylamine (0.5-1%) to the mobile phase is crucial to prevent "streaking" on the silica gel by neutralizing acidic sites.

  • Targeted Removal:

    • Less Polar Impurities (Starting Materials, Nitro-intermediates): These will elute first during column chromatography.

    • Product: Your desired compound will elute next.

    • More Polar Impurities (Hydrolysis products): These will have a lower Rf and will elute last or remain on the baseline.

A gradient elution during column chromatography, starting with a low polarity mobile phase and gradually increasing the percentage of the polar solvent, will provide the best resolution.[2]

Question: I'm experiencing significant product loss during silica gel column chromatography. Why is this happening and what can I do?

Answer: Significant yield loss on silica gel is a classic problem for chelating compounds and strong bases. The 3,4-diamine arrangement in your molecule can act as a bidentate ligand, chelating to Lewis acidic sites (silicon atoms) on the silica surface. This leads to irreversible binding and product loss. Furthermore, the basicity of the amines can cause streaking and poor separation.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before packing your column, prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic silanol groups, dramatically reducing irreversible adsorption and tailing.

  • Use an Alternative Stationary Phase: If the problem persists, switch to a less acidic stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. You can also consider using reversed-phase (C18) silica gel, where the separation mechanism is based on hydrophobicity rather than polarity interactions.

  • Minimize Contact Time: Use flash chromatography with positive air pressure rather than gravity chromatography. The faster elution time reduces the opportunity for on-column degradation or irreversible binding.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the key physicochemical properties of 2-Chloro-N4-isobutylquinoline-3,4-diamine?

    • Basicity: The molecule contains two basic nitrogen atoms. The aliphatic secondary amine (N4) is more basic than the aromatic primary amine (N3). This basicity dictates its behavior in chromatography and its ability to form salts with acids.[3]

    • Solubility: It is generally soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and alcohols (methanol, ethanol). It has poor solubility in water and non-polar solvents like hexanes.

    • Stability: As an aromatic diamine, it is sensitive to oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light.

  • Q2: What is the best method to assess the final purity?

    • HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment, providing a quantitative measure (% purity by area). A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.[4]

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher.

    • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of the main product and any impurities, helping to diagnose issues as described in the troubleshooting section.

  • Q3: Are there any specific safety precautions?

    • Yes. Substituted chloroquinolines can have unknown toxicological properties.[5] Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent skin contact.

Section 3: Standard Purification Protocols

These protocols are designed to be self-validating by incorporating analytical checks before committing the bulk of the material.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This is the recommended primary method for purifying crude, oily, or multi-component mixtures.

  • Solvent System Selection:

    • On a TLC plate, spot your crude material.

    • Develop plates in several solvent systems (e.g., 9:1 Hexanes:EtOAc, 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc). Crucially, add 1% triethylamine (Et₃N) to each solvent mixture.

    • The ideal system will show your product spot with an Rf value of approximately 0.25-0.35 and good separation from all impurities.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, low-polarity elution solvent (e.g., 9:1 Hexanes:EtOAc + 1% Et₃N).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel or Celite® to this solution (approx. 1-2 times the weight of your crude product).

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent-related band broadening and improves resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen starting solvent system, applying positive pressure.

    • Collect fractions systematically (e.g., in test tubes or vials).

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Recommended Solvent Systems for Chromatography
Eluent System (v/v)PolarityTypical Application/Impurity RemovedNotes
Hexanes / Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent starting point for separating non-polar impurities like starting materials or nitro-intermediates.Always add 0.5-1% Triethylamine to prevent streaking of the basic product.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful for more polar products or for eluting compounds that show poor solubility in EtOAc.Can be harder to remove DCM completely. Methanol significantly increases polarity.
Toluene / Acetone (8:2 to 1:1)MediumAn alternative system if Hexanes/EtOAc fails to provide adequate separation.Provides different selectivity based on π-π interactions with toluene.
Protocol 2: Recrystallization

This method is ideal for final polishing of a product that is already >90% pure and is a solid or can be induced to solidify.

  • Solvent Selection:

    • Place a small amount of your semi-pure product in a test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol, acetone, or a mixture like ethanol/water or toluene/hexanes) dropwise at room temperature. The product should be sparingly soluble or insoluble.

    • Heat the mixture gently. The product should fully dissolve.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Abundant crystal formation indicates a good solvent system.

  • Procedure:

    • Dissolve the bulk of your product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, this is an opportunity for hot filtration after adding activated charcoal.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once cooled, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Visualization & Workflows

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common purification challenges.

Troubleshooting_Workflow start Crude Product Analysis (TLC, LCMS) purity_check Is the main spot well-defined and singular? start->purity_check streaking Streaking or Tailing Observed purity_check->streaking No multiple_spots Multiple Spots Observed purity_check->multiple_spots No oily_product Product is an Oil or Dark Color purity_check->oily_product No pure_solid Product is >90% Pure Solid purity_check->pure_solid Yes add_base Action: Add 1% Et3N or NH3 to mobile phase streaking->add_base final_product Pure Product (Verify by HPLC, NMR, MS) add_base->final_product optimize_chrom Action: Optimize solvent system (TLC gradient) for separation. Proceed with Column Chromatography. multiple_spots->optimize_chrom optimize_chrom->final_product decolorize Action: Treat with Activated Charcoal, filter through Celite®. Purify via Chromatography. oily_product->decolorize decolorize->final_product recrystallize Action: Recrystallize for final polishing. pure_solid->recrystallize recrystallize->final_product

Caption: A decision-making workflow for purifying 2-Chloro-N4-isobutylquinoline-3,4-diamine.

References

  • Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Grosjean, S., et al. (2015). Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. Journal of Medicinal Chemistry, 58(15), 6248-6264. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20(8), 1272-1277. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2S)-(−)-3-exo-(MORPHOLINO)ISOBORNEOL. Retrieved from [Link]

  • Patel, R. D., et al. (2020). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules, 25(23), 5628. Retrieved from [Link]

  • Patents, Google. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

  • Tarp, G. A., et al. (1990). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 11(10), 1789-1793. Retrieved from [Link]

  • Verde-Guerra, J. J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
  • World Health Organization. (2020). Cancer. Retrieved from [Link]

  • Ye, Z., et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 150, 239-247. Retrieved from [Link]

Sources

Impurity analysis of synthesized 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of drug development and manufacturing is ensuring the purity and safety of active pharmaceutical ingredients (APIs). This guide serves as a technical support resource for researchers, scientists, and drug development professionals who are working on the synthesis and impurity analysis of 2-Chloro-N4-isobutylquinoline-3,4-diamine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you in troubleshooting common and complex issues encountered during your analysis.

Section 1: Understanding the Impurity Landscape

The first step in effective impurity analysis is to anticipate the potential impurities that may arise. Impurities are not just random chemical noise; they are the logical outcomes of the reaction pathways, starting material quality, and storage conditions.

Q1: What are the most likely impurities in the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine and where do they originate?

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine typically involves the reaction of a precursor like 2-chloro-3,4-quinolinediamine with an isobutyl-containing reagent (e.g., isobutyl bromide)[1]. Understanding this, we can logically predict several classes of impurities.

  • Starting Materials: Unreacted 2-chloro-3,4-quinolinediamine is a primary potential impurity. The purity of this starting material itself is critical, as any impurities within it will carry through the synthesis.

  • By-products from the Main Reaction:

    • Over-alkylation: The reaction might not be perfectly selective for the N4 position. It's possible for the isobutyl group to attach to the N3 amine, resulting in a positional isomer. Di-alkylation, where isobutyl groups attach to both amines, is also a possibility, though likely less favored due to steric hindrance.

    • Hydrolysis Products: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis, especially if water is present and the reaction conditions are harsh (e.g., high temperature, prolonged reaction times). This would lead to the formation of a 2-hydroxy-N4-isobutylquinoline-3,4-diamine.

  • Reagents and Solvents: Residual solvents used in the synthesis or purification steps are a common class of impurity and are addressed by specific regulatory guidelines[2].

  • Degradation Products: The final compound may degrade over time, especially if exposed to light, high temperatures, or oxygen[1]. Degradation pathways can be complex, but often involve oxidation or hydrolysis.

Below is a summary of potential impurities:

Impurity TypePotential Structure/IdentityLikely Origin
Starting Material 2-chloro-3,4-quinolinediamineIncomplete reaction
Positional Isomer 2-Chloro-N3-isobutylquinoline-3,4-diamineLack of reaction selectivity
Over-reaction 2-Chloro-N3,N4-diisobutylquinoline-3,4-diamineNon-optimized reaction conditions
Hydrolysis 2-Hydroxy-N4-isobutylquinoline-3,4-diaminePresence of water, harsh conditions
Degradation Oxidized or hydrolyzed variantsImproper storage, exposure to light/air
Residual Solvents e.g., Ethanol, Acetonitrile, DichloromethanePurification and reaction steps

This predictive approach is the cornerstone of robust analytical method development. By anticipating what to look for, you can tailor your analytical methods to ensure these potential impurities are effectively separated and detected.

cluster_synthesis Synthesis Process cluster_impurities Impurity Sources Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Imp_Start Unreacted Starting Materials Starting Materials->Imp_Start Incomplete Conversion API Target API (2-Chloro-N4-isobutylquinoline-3,4-diamine) Reaction->API Imp_Byproduct Reaction By-products (Isomers, Over-alkylation) Reaction->Imp_Byproduct Side Reactions Imp_Solvent Residual Solvents Reaction->Imp_Solvent Imp_Degradation Degradation Products (Hydrolysis, Oxidation) API->Imp_Degradation Storage/ Stress

Sources of Impurities in API Synthesis.

Section 2: Troubleshooting Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis in pharmaceuticals due to its high resolution and sensitivity[3][4]. However, various issues can arise during method development and routine analysis.

Q2: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak. What is the cause and how do I fix it?

Peak asymmetry is a common problem that can compromise the accuracy of quantification. The cause dictates the solution.

  • Cause 1: Secondary Interactions (Peak Tailing): The basic amine groups in your molecule can interact with acidic silanol groups on the surface of standard silica-based C18 columns. This causes the peak to "drag" or tail.

    • Solution A - Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the quinoline nitrogen (typically around 4.5-5.5) to keep it protonated, or well above to keep it neutral. For basic compounds, a lower pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) is often effective.

    • Solution B - Use a Base-Deactivated Column: Modern columns are often "end-capped" to minimize exposed silanols. Using a column specifically designed for basic compounds (e.g., those with embedded polar groups or hybrid silica technology) can significantly improve peak shape.

    • Solution C - Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase can occupy the active silanol sites, preventing your analyte from interacting with them[5].

  • Cause 2: Column Overload (Peak Fronting): Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.

    • Solution: Systematically reduce the concentration of your sample or decrease the injection volume until the peak shape becomes symmetrical.

  • Cause 3: Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile while the mobile phase is 90% water), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase[6]. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

Q3: I am seeing a drifting baseline in my HPLC analysis. What are the likely causes?

A drifting baseline can significantly impact the detection and integration of low-level impurities.

  • Cause 1: Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or buffers.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. For some methods, this may take longer[7].

  • Cause 2: Mobile Phase Issues: The mobile phase may be contaminated, degrading, or improperly mixed.

    • Solution: Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents and reagents[8]. Ensure it is thoroughly mixed and degassed to prevent bubble formation, which can also cause baseline noise[7].

  • Cause 3: Temperature Fluctuation: The detector is sensitive to temperature changes.

    • Solution: Use a column oven to maintain a constant temperature for the column. Ensure the HPLC system is not in a location with significant temperature drafts.

HPLC Troubleshooting Summary
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with silicaLower mobile phase pH; use a base-deactivated column; add a competing base (e.g., TEA)[5].
Peak Fronting Column overloadReduce sample concentration or injection volume.
Split Peaks Clogged column frit or column voidBack-flush the column; if unresolved, replace the column[9].
Drifting Baseline Inadequate column equilibrationFlush the column with 10-20 volumes of mobile phase[7].
Contaminated mobile phasePrepare fresh mobile phase with HPLC-grade reagents[8].
High Backpressure Column or frit contaminationBack-flush the column; use a guard column to protect the analytical column[9].
Buffer precipitationEnsure buffer is soluble in the mobile phase composition; flush the system with water[7].

Section 3: Structural Elucidation of Unknown Impurities

When an unknown impurity is detected above the identification threshold set by regulatory bodies like the ICH (typically >0.10%), its structure must be determined[10]. This usually requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q4: I have an unknown impurity peak. How can I use LC-MS to get initial structural information?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of an unknown impurity and gathering fragmentation data.

Experimental Protocol: Initial LC-MS Analysis

  • Develop an HPLC method that effectively separates the impurity from the main API peak.

  • Analyze the sample using an LC-MS system , typically with an electrospray ionization (ESI) source in positive ion mode, as the diamine structure is readily protonated.

  • Identify the Molecular Ion: Look for the [M+H]+ ion corresponding to your impurity. This will give you the molecular weight. For your target compound, which contains one chlorine atom, you should also look for a characteristic isotopic pattern: an [M+H+2]+ peak that is roughly one-third the intensity of the [M+H]+ peak. This is a tell-tale sign of a chlorine-containing molecule[11].

  • Induce Fragmentation (MS/MS): Perform a tandem MS (MS/MS) experiment on the impurity's molecular ion. This will break the molecule apart and the resulting fragment ions provide clues about its structure. For example, the loss of a 56 Da fragment could indicate the loss of the isobutyl group.

HPLC Peak Unknown Impurity Detected in HPLC LCMS LC-MS Analysis HPLC Peak->LCMS MW Determine Molecular Weight (Check for Cl isotope pattern) LCMS->MW NMR Isolate for NMR LCMS->NMR If needed MSMS Perform MS/MS (Fragmentation Analysis) MW->MSMS Structure Propose Structure MSMS->Structure NMR->Structure

Workflow for Unknown Impurity Identification.
Q5: When is NMR spectroscopy necessary, and what information can it provide?

While MS provides molecular weight and fragmentation data, it cannot definitively determine isomeric structures (e.g., distinguishing between N3- and N4-isobutyl substitution). NMR is the definitive tool for elucidating the exact chemical structure[12].

Although sometimes perceived as less sensitive than MS, modern high-field NMR (400 MHz and above) is capable of detecting and characterizing impurities at levels relevant to ICH guidelines[13].

  • When to Use NMR:

    • When MS data is ambiguous.

    • To differentiate between positional isomers.

    • To confirm the exact site of a modification (e.g., hydrolysis or oxidation).

    • As the final, definitive proof of structure for regulatory submission.

  • Key NMR Experiments:

    • 1H NMR: Provides information on the number and type of protons and their connectivity. The chemical shifts and splitting patterns of the isobutyl group and the aromatic protons will be key identifiers.

    • 13C NMR: Shows the number and type of carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

      • COSY shows which protons are coupled to each other (e.g., within the isobutyl group).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC shows long-range (2-3 bond) correlations between protons and carbons. An HMBC experiment would be the definitive way to prove whether the isobutyl group is on N3 or N4 by looking for a correlation from the CH2 protons of the isobutyl group to the C4 or C3 carbon of the quinoline ring, respectively.

Section 4: Regulatory Considerations

The analysis of impurities is not just an academic exercise; it is a strict regulatory requirement. The International Council for Harmonisation (ICH) guidelines provide a framework for the control of impurities in new drug substances.

Q6: What are the ICH thresholds I need to be aware of for reporting and identifying impurities?

The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance[14]. For a typical drug substance, the key thresholds are:

ThresholdLevelAction Required
Reporting ≥ 0.05%The impurity must be reported in regulatory filings. Results below 1.0% should be reported to two decimal places (e.g., 0.06%)[14][15].
Identification ≥ 0.10%The structure of the impurity must be determined[10].
Qualification ≥ 0.15%The biological safety of the impurity must be established through toxicological studies or by demonstrating its presence at similar levels in clinical trial batches[10].

(Note: These thresholds may be different for drugs with a very high maximum daily dose. Always refer to the latest ICH Q3A guideline for specific details.)

Ensuring your analytical procedures are validated and capable of accurately quantifying impurities at these levels is a critical component of any drug development program[16].

References

  • ChemBK. (2024). 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. Available at: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Arshad, S. et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • LCGC International. (2011). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • Pauli, G. F., et al. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (2005). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Available at: [Link]

  • Journal of Pharmaceutical Research & Reports. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • U.S. Patent 6,399,781 B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. (2020). Regulatory aspects of Impurity profiling. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Chloro-N4-isobutylquinoline-3,4-diamine Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-Chloro-N4-isobutylquinoline-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound and to ensure the stability and reproducibility of your experimental results. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols.

Introduction: Understanding the Molecule

2-Chloro-N4-isobutylquinoline-3,4-diamine is a multifaceted organic compound characterized by a quinoline core substituted with a chloro group and two amine functionalities. This unique structure, while conferring desirable properties for various research applications, also presents inherent stability challenges. The primary points of vulnerability in the molecule are the chloro-substituted heterocyclic ring and the aromatic diamine moiety. Awareness of these potential instabilities is the first step toward mitigating them.

This guide will systematically address the common issues encountered when working with solutions of this compound, providing both theoretical explanations and practical, actionable solutions.

Troubleshooting Guide: Diagnosing and Resolving Instability

Experiencing inconsistent results, observing color changes, or finding unexpected peaks in your analytical runs? This troubleshooting guide is your first port of call.

Issue 1: Your solution of 2-Chloro-N4-isobutylquinoline-3,4-diamine is changing color (e.g., turning yellow or brown) over time.

Possible Cause: This is a classic indicator of oxidative degradation of the aromatic diamine groups. Aromatic amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of trace metal ions. This oxidation leads to the formation of colored quinone-imine or polymeric species.

Troubleshooting Steps:

  • Solvent Degassing: Before preparing your solution, thoroughly degas your solvent to remove dissolved oxygen. Common methods include sparging with an inert gas (nitrogen or argon) for 15-30 minutes or using a freeze-pump-thaw technique for more sensitive applications.

  • Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere, such as in a glove box or using Schlenk line techniques.[1][2][3]

  • Use of Antioxidants: Consider the addition of a suitable antioxidant to your solution. The choice of antioxidant will depend on your downstream application.

    • For organic solutions: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) can be effective at low concentrations (e.g., 0.01-0.1%).

    • For aqueous buffers (if applicable): Ascorbic acid or sodium metabisulfite can be used, but be mindful of their potential to react with other components in your system.

  • Chelating Agents: If trace metal catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.

  • Storage Conditions: Store solutions in amber vials to protect from light and at reduced temperatures (2-8°C or -20°C) to slow down the rate of oxidation.[4]

Issue 2: You observe a loss of potency or the appearance of new, more polar peaks in your HPLC analysis over time.

Possible Cause: This suggests hydrolytic degradation of the 2-chloro substituent. The chloro group on the quinoline ring can be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of the corresponding 2-hydroxyquinoline (quinolone) derivative.[1][5][6][7]

Troubleshooting Steps:

  • Solvent Choice and Purity:

    • Use high-purity, anhydrous solvents whenever possible.

    • If an aqueous buffer is required, prepare it fresh and consider the impact of pH.

  • pH Control: The stability of the chloro-substituent is likely pH-dependent.[8][9][10][11][12]

    • Avoid strongly acidic or basic conditions, which can catalyze hydrolysis.[11]

    • Empirically determine the optimal pH for stability by conducting a pH-rate profile study (see Experimental Protocols). A pH range of 4-7 is often a good starting point for similar compounds.[9]

  • Temperature: Store solutions at low temperatures (2-8°C or -20°C) to minimize the rate of hydrolysis.

  • Buffer Selection: If using a buffer, choose a buffer system that does not contain nucleophilic species that could react with the chloro group. For example, avoid buffers containing primary or secondary amines.

Issue 3: You notice a fine precipitate forming in your solution, even at concentrations that should be soluble.

Possible Cause: This could be due to several factors:

  • Degradation Product Insolubility: The degradation products (e.g., the quinolone from hydrolysis or oxidized polymers) may be less soluble than the parent compound in your chosen solvent.

  • pH Shift: If your solvent is unbuffered, absorption of atmospheric CO2 can lower the pH, potentially causing a basic compound to precipitate.

  • Solvent Evaporation: Over time, slight evaporation of the solvent can increase the concentration beyond the solubility limit.

Troubleshooting Steps:

  • Confirm Degradation: Analyze the precipitate and the supernatant separately by a suitable analytical method (e.g., HPLC, LC-MS) to determine if the precipitate is a degradation product.

  • Buffer Your Solution: If working with protic solvents, use a suitable buffer to maintain a constant pH.

  • Ensure Proper Sealing: Use high-quality vials with secure caps (e.g., PTFE-lined caps) to prevent solvent evaporation.

  • Re-evaluate Solvent System: If the issue persists, you may need to explore a different solvent or a co-solvent system that offers better solubility for both the parent compound and its potential degradation products.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving stability issues with 2-Chloro-N4-isobutylquinoline-3,4-diamine solutions.

Caption: A logical workflow for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 2-Chloro-N4-isobutylquinoline-3,4-diamine?

A1: The compound is reported to be soluble in organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and ethers (e.g., THF, dioxane), and insoluble in water. For stock solutions, anhydrous DMSO or DMF are often good choices due to their high solubilizing power. However, for working solutions, the choice of solvent should be compatible with your experimental system. Always use high-purity, anhydrous solvents to minimize hydrolytic degradation.

Q2: How should I store the solid compound and its solutions?

A2:

  • Solid: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A desiccator at 2-8°C is recommended.

  • Solutions: Store solutions in amber glass vials with PTFE-lined screw caps to protect from light and prevent solvent evaporation. For short-term storage (days to a week), 2-8°C is suitable. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: My solution has turned slightly yellow. Can I still use it?

A3: A slight yellowing indicates the onset of oxidation. While the solution may still contain a high percentage of the active compound, the presence of impurities could interfere with your experiment, especially in sensitive biological assays. It is highly recommended to prepare a fresh solution. To verify the purity, you can analyze the solution by HPLC (see Experimental Protocols).

Q4: Is this compound sensitive to light?

A4: Yes, quinoline-based compounds can be susceptible to photodegradation.[13] It is best practice to handle the solid and its solutions under subdued light and to store solutions in light-protecting amber vials.

Q5: At what pH is a solution of this compound most stable?

A5: The optimal pH for stability has not been definitively reported for this specific molecule. However, based on its structure, extreme pH values should be avoided. Strongly acidic conditions may accelerate hydrolysis of the chloro group, while strongly basic conditions could also promote degradation. A near-neutral pH is a reasonable starting point, but the optimal pH should be determined empirically using a forced degradation study.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution with enhanced stability.

Materials:

  • 2-Chloro-N4-isobutylquinoline-3,4-diamine

  • Anhydrous DMSO (or other suitable anhydrous solvent)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Syringes and needles

Procedure:

  • Preparation: Place the required amount of solid 2-Chloro-N4-isobutylquinoline-3,4-diamine into a pre-weighed, dry amber vial.

  • Inerting: Seal the vial with a septum cap and purge with inert gas for 5-10 minutes.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the vial using a syringe.

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volume amber vials, purge the headspace with inert gas, and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study to Determine Optimal pH

This protocol provides a framework for identifying the pH of maximum stability.

Objective: To assess the stability of 2-Chloro-N4-isobutylquinoline-3,4-diamine across a range of pH values under accelerated conditions.

Materials:

  • Stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • HPLC system with a suitable column (e.g., C18) and detector.

Procedure:

  • Sample Preparation:

    • For each pH to be tested, prepare a solution of the compound at a known concentration (e.g., 100 µg/mL) in the respective buffer. The final concentration of the organic co-solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the buffer pH.

    • Prepare a control sample in a stable solvent (e.g., anhydrous acetonitrile) at the same concentration.

  • Incubation:

    • Incubate all samples at an elevated temperature (e.g., 50°C) to accelerate degradation.

    • Protect all samples from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench any further degradation by diluting the aliquot in the mobile phase and/or cooling it on ice.

  • HPLC Analysis:

    • Analyze each sample by a validated stability-indicating HPLC method.

    • Quantify the peak area of the parent compound.

  • Data Analysis:

    • For each pH, plot the percentage of the parent compound remaining versus time.

    • The pH at which the degradation rate is slowest corresponds to the pH of maximum stability.

Data Presentation:

The results of the forced degradation study can be summarized in a table:

pH% Remaining at 2h% Remaining at 4h% Remaining at 8h% Remaining at 24h
3.095.290.180.560.3
5.099.198.597.295.1
7.098.897.996.593.8
9.096.592.385.170.2
Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or λmax).

  • Column Temperature: 30°C

Method Validation:

To ensure the method is stability-indicating, analyze samples from the forced degradation study. The method should demonstrate baseline separation between the peak for 2-Chloro-N4-isobutylquinoline-3,4-diamine and all peaks corresponding to degradation products.

Potential Degradation Pathways

Understanding the likely chemical transformations of 2-Chloro-N4-isobutylquinoline-3,4-diamine can aid in identifying unknown peaks in your analytical data.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent 2-Chloro-N4-isobutylquinoline-3,4-diamine Quinolone 2-Hydroxy-N4-isobutylquinoline-3,4-diamine Parent->Quinolone H2O / H+ or OH- QuinoneImine Quinone-imine Species Parent->QuinoneImine O2 / Light / Metal Ions Polymer Polymeric Products QuinoneImine->Polymer Further Oxidation

Caption: Potential degradation pathways for the compound.

By understanding the inherent chemical liabilities of 2-Chloro-N4-isobutylquinoline-3,4-diamine and implementing the strategies outlined in this guide, researchers can significantly improve the stability of their solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Amines. National Council of Educational Research and Training. Available at: [Link]

  • Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. PubMed. Available at: [Link]

  • HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. PubMed Central. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. Available at: [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]

  • Effect of water pH on the stability of pesticides. Michigan State University Extension. Available at: [Link]

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. Available at: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Institutes of Health. Available at: [Link]

  • The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health. Available at: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Adroit Pharmachem. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. PubMed. Available at: [Link]

  • 2-Chloroquinoline. Wikipedia. Available at: [Link]

  • US4577046A - Deamination of aromatic amines. Google Patents.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. Available at: [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. Available at: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. MDPI. Available at: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. RSC Publishing. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed alternative synthetic routes for 2-Chloro-N4-isobutylquinoline-3,4-diamine, a key intermediate in pharmaceutical research. As Senior Application Scientists, we present this information with a focus on the underlying chemical principles, practical experimental guidance, and robust troubleshooting strategies to ensure successful synthesis.

Introduction

2-Chloro-N4-isobutylquinoline-3,4-diamine is a vital building block in the development of novel therapeutic agents, particularly in the realm of immune response modifiers. Its structural features, a chlorinated quinoline core with vicinal diamine functionalities, allow for diverse chemical modifications to explore structure-activity relationships (SAR). The successful and efficient synthesis of this molecule is therefore a critical first step in many drug discovery programs. This guide outlines two distinct and reliable synthetic pathways, offering flexibility in starting material selection and experimental approach.

Alternative Synthetic Route 1: From Substituted Anthranilic Acid

This route builds the quinoline core through a cyclization strategy, followed by sequential functionalization to introduce the desired chloro, nitro, and amino groups. This approach offers good control over the substitution pattern on the benzene ring of the quinoline nucleus.

Synthetic Pathway Overview

Route 1 A Substituted Anthranilic Acid B 2,4-Dihydroxy-3-nitroquinoline A->B Malonic acid, Acetic anhydride C 2,4-Dichloro-3-nitroquinoline B->C POCl3, Heat D 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine C->D Isobutylamine, Base E 2-Chloro-N4-isobutylquinoline-3,4-diamine D->E Reduction (e.g., Raney Ni, H2)

Caption: Synthetic scheme for Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dihydroxy-3-nitroquinoline

  • Principle: This step involves the condensation of a substituted anthranilic acid with malonic acid, followed by a cyclization and nitration sequence.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1.0 eq) and malonic acid (1.2 eq).

    • Add acetic anhydride (3.0 eq) and heat the mixture at 120-130 °C for 2 hours.

    • Cool the reaction mixture to room temperature and slowly add the mixture to ice-water with vigorous stirring.

    • Filter the precipitated solid, wash with water, and dry to obtain the crude 2,4-dihydroxyquinoline.

    • To the crude 2,4-dihydroxyquinoline in concentrated sulfuric acid at 0 °C, add fuming nitric acid dropwise.

    • Stir the reaction mixture at 0-5 °C for 1 hour, then pour it onto crushed ice.

    • Collect the precipitate by filtration, wash with cold water until neutral, and dry to yield 2,4-dihydroxy-3-nitroquinoline.

Step 2: Synthesis of 2,4-Dichloro-3-nitroquinoline

  • Principle: The hydroxyl groups at the 2 and 4 positions are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask fitted with a reflux condenser and a gas trap, suspend 2,4-dihydroxy-3-nitroquinoline (1.0 eq) in phosphorus oxychloride (5.0 eq).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.[1][2]

Step 3: Synthesis of 2-Chloro-N4-isobutyl-3-nitroquinolin-4-amine

  • Principle: This is a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the C4 position is more activated towards nucleophilic attack than the chlorine at the C2 position due to the electronic effects of the quinoline nitrogen and the nitro group.

  • Procedure:

    • Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or dioxane in a round-bottom flask.

    • Add isobutylamine (1.1 eq) and a base such as triethylamine or potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify by column chromatography on silica gel if necessary.

Step 4: Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine

  • Principle: The nitro group at the C3 position is selectively reduced to an amino group. Catalytic hydrogenation is a common and effective method. Raney Nickel is often a good choice as it can be effective for nitro group reduction without causing dehalogenation of the aryl chloride, especially under controlled conditions.[3][4][5]

  • Procedure:

    • Dissolve 2-chloro-N4-isobutyl-3-nitroquinolin-4-amine (1.0 eq) in a solvent like ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel (5-10% w/w).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield the final product, 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Troubleshooting Guide for Route 1
Issue Potential Cause(s) Recommended Solution(s)
Step 2: Low yield of 2,4-dichloro-3-nitroquinoline Incomplete reaction.Increase the reaction time or temperature slightly. Ensure an adequate excess of POCl₃ is used.
Decomposition of the product during workup.Pour the reaction mixture onto ice slowly and with vigorous stirring to dissipate heat.
Step 3: Formation of the 2-amino isomer or disubstituted product Reaction temperature is too high or reaction time is too long.Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor closely by TLC to stop the reaction once the starting material is consumed.[6]
Incorrect stoichiometry of the amine.Use a slight excess (1.1 eq) of isobutylamine. A large excess may promote disubstitution.
Step 4: Dehalogenation (loss of the 2-chloro substituent) Catalyst is too reactive or reaction conditions are too harsh.Use a less active catalyst or a catalyst poison. Alternatively, use other reduction methods like iron powder in acetic acid or stannous chloride.[5]
Over-hydrogenation.Monitor the hydrogen uptake and stop the reaction immediately after the theoretical amount of hydrogen has been consumed.
General: Poor solubility of intermediates The intermediates may have low solubility in the chosen solvent.Try a different solvent or a solvent mixture. For the amination step, DMF or NMP can be used for less soluble substrates.

Alternative Synthetic Route 2: From Acetanilide via Vilsmeier-Haack Reaction

This route utilizes the Vilsmeier-Haack reaction to construct the 2-chloro-3-formylquinoline core from a readily available acetanilide. The formyl group then serves as a versatile handle for the introduction of the 3-amino group.

Synthetic Pathway Overview

Route 2 cluster_1 Revised Pathway A Acetanilide B 2-Chloro-3-formylquinoline A->B Vilsmeier-Haack (POCl3, DMF) C 2-Chloroquinoline-3-carbonitrile B->C 1. NH2OH.HCl 2. SOCl2 D 2-Chloroquinoline-3-amine C->D Reduction (e.g., LiAlH4) E 2-Chloro-3-amino-4-nitroquinoline D->E Nitration G 2-Chloro-N4-isobutylquinoline-3,4-diamine E->G 1. SNAr with Isobutylamine 2. Reduction F 2-Chloro-N4-isobutyl-3-aminoquinolin-4-amine (Incorrect Intermediate)

Caption: Synthetic scheme for Route 2. Note: A more direct functionalization from 2-chloro-3-aminoquinoline would be required to reach the final product.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-formylquinoline

  • Principle: The Vilsmeier-Haack reaction involves the formylation and cyclization of an activated aromatic compound, in this case, an acetanilide, to form the quinoline ring system.[7]

  • Procedure:

    • In a three-necked flask cooled in an ice bath, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

    • Slowly add phosphorus oxychloride (POCl₃) (4.0-5.0 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add the substituted acetanilide (1.0 eq) portion-wise to the Vilsmeier reagent.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The product will precipitate. Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.[8]

Step 2: Synthesis of 2-Chloroquinoline-3-carbonitrile

  • Principle: The aldehyde is converted to an oxime, which is then dehydrated to a nitrile.

  • Procedure:

    • Dissolve 2-chloro-3-formylquinoline (1.0 eq) in ethanol and add hydroxylamine hydrochloride (1.2 eq).

    • Reflux the mixture for 2 hours. Cool and pour into water to precipitate the oxime. Filter and dry the solid.

    • To the crude oxime in DMF, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir at room temperature for 1 hour. Pour the reaction mixture into ice-water.

    • Collect the precipitated nitrile by filtration, wash with water, and dry.[7]

Step 3: Synthesis of 2-Chloroquinoline-3-amine

  • Principle: The nitrile group is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a solution of 2-chloroquinoline-3-carbonitrile (1.0 eq) in THF dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrates and evaporate the solvent to obtain 2-chloroquinoline-3-amine.[7]

Step 4 & 5: Introduction of the N4-isobutylamino group and the 4-amino group

From 2-chloroquinoline-3-amine, a subsequent nitration at the 4-position, followed by SNAr with isobutylamine and then reduction of the newly introduced nitro group would be a plausible, albeit lengthy, continuation. A more convergent approach would be preferable and is an area for further methods development.

Troubleshooting Guide for Route 2
Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield or no reaction in Vilsmeier-Haack Deactivated acetanilide (electron-withdrawing groups).Electron-donating groups on the aniline ring are generally required for good yields.[9] Consider using harsher conditions (higher temperature, longer reaction time) or an alternative route.
Impure reagents (especially DMF).Use freshly distilled POCl₃ and anhydrous DMF. Old DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[10]
Incomplete formation of the Vilsmeier reagent.Ensure the reagent is pre-formed at a low temperature before the addition of the acetanilide.
Step 2: Low yield of the nitrile Incomplete dehydration of the oxime.Ensure the use of a suitable dehydrating agent like SOCl₂, P₂O₅, or acetic anhydride.
Step 3: Low yield of the amine Over-reduction or side reactions with LiAlH₄.Maintain a low temperature during the addition of the nitrile. Use a less reactive hydride reducing agent if necessary.
Difficult workup leading to product loss.Be cautious during the quenching of LiAlH₄. Ensure proper precipitation of aluminum salts for easy filtration.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better?

A1: The "better" route depends on the availability of starting materials and the specific requirements of your synthesis.

  • Route 1 is advantageous if you need to introduce specific substituents on the benzene portion of the quinoline ring, as a variety of substituted anthranilic acids are commercially available or readily synthesized.

  • Route 2 is beneficial if you are starting from simple and inexpensive acetanilides. The Vilsmeier-Haack reaction is a powerful tool for constructing the quinoline core.

Q2: Can I use other amines in the SNAr step in Route 1?

A2: Yes, the selective amination at the C4 position is generally applicable to a wide range of primary and secondary amines. However, the reaction conditions may need to be optimized for different amines based on their nucleophilicity and steric bulk.

Q3: Are there alternative methods for the nitro group reduction in Route 1?

A3: Absolutely. Besides catalytic hydrogenation with Raney Nickel, other common methods include:

  • Iron powder in acetic acid or with ammonium chloride: This is a classic and often very clean method.

  • Stannous chloride (SnCl₂) in hydrochloric acid or ethanol: Another widely used method for nitro group reduction.

  • Sodium dithionite (Na₂S₂O₄): A mild reducing agent suitable for some substrates.

The choice of reducing agent may be critical to avoid side reactions like dehalogenation.

Q4: In Route 2, are there alternatives to converting the formyl group to an amine?

A4: Yes, the formyl group is a versatile functional group. An alternative to the nitrile reduction pathway is direct reductive amination. This would involve reacting the 2-chloro-3-formylquinoline with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride) in a one-pot reaction to form the 3-aminomethylquinoline. However, to obtain the desired 3-aminoquinoline, a different strategy would be required, such as converting the aldehyde to an oxime and then performing a Beckmann rearrangement, though this can be complex.

Q5: How can I confirm the regioselectivity of the amination in Route 1?

A5: The regioselectivity can be confirmed using spectroscopic methods, primarily 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). HMBC correlations between the protons of the isobutyl group and the quinoline ring carbons (specifically C4 and C5) can definitively establish the point of attachment. NOESY can show through-space correlations between the N-H proton of the isobutylamino group and the proton at C5.

References

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6414-6441.
  • Waylander. (2024, July 31).
  • Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters, 25(49), 8849–8854.
  • Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
  • de Souza, M. V. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2845.
  • Li, J., et al. (2020). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 44(1-2), 104-109.
  • Bayer AG. (1981).
  • Sridevi, C., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • Smith, A. M., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 83(6), 3125–3140.
  • Reddy, P. P., et al. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research.
  • Zakarina, N. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1166-1175.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • Reddit. (2021, July 9).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Abdel-Wahab, B. F. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of the Iranian Chemical Society, 15(8), 1689-1715.
  • Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Hauptmann, H., & Wladislaw, B. (1950). THE ACTION OF RANEY NICKEL ON HALO-NITROBENZENES. Journal of the American Chemical Society, 72(2), 707-708.
  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Mini-Reviews in Organic Chemistry, 9(4), 430-453.
  • Reddit. (2018, September 6).
  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(1), 162-165.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2023). Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes. Organic Letters, 25(49), 8849–8854.
  • Nasrollahzadeh, M., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. New Journal of Chemistry, 39(11), 8759-8766.
  • Seshadri, S., & Deshpande, A. R. (2010). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 1(1), 22-31.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • PubChem. (n.d.). 2,4-Dichloro-3-nitroquinoline.
  • The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions.
  • Biosynth. (n.d.). 2,4-Dichloro-3-nitroquinoline.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters that influence the success of your scale-up efforts.

I. Synthesis Overview & Key Challenges

The synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine typically proceeds through a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a chlorine atom from a di- or tri-substituted quinoline with isobutylamine. A common starting material is 2,4-dichloro-3-nitroquinoline.

  • Reduction of the Nitro Group: Conversion of the 3-nitro group to a 3-amino group to yield the final diamine product.

Scaling up this synthesis presents several challenges, including controlling regioselectivity, managing reaction exotherms, ensuring complete reduction, and simplifying purification of the final product. This guide will address these issues in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction 2,4-dichloro-3-nitroquinoline 2,4-dichloro-3-nitroquinoline 2-chloro-N-isobutyl-3-nitroquinolin-4-amine 2-chloro-N-isobutyl-3-nitroquinolin-4-amine 2,4-dichloro-3-nitroquinoline->2-chloro-N-isobutyl-3-nitroquinolin-4-amine Isobutylamine, Et3N, CH2Cl2, reflux isobutylamine isobutylamine isobutylamine->2-chloro-N-isobutyl-3-nitroquinolin-4-amine 2-Chloro-N4-isobutylquinoline-3,4-diamine 2-Chloro-N4-isobutylquinoline-3,4-diamine 2-chloro-N-isobutyl-3-nitroquinolin-4-amine->2-Chloro-N4-isobutylquinoline-3,4-diamine H2, Pt/C, MeOH

Caption: General synthetic workflow for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

II. Troubleshooting Guide & FAQs

Part A: The SNAr Reaction - Formation of the Nitro Intermediate

Q1: My SNAr reaction is sluggish and gives a low yield of the desired 2-chloro-N-isobutyl-3-nitroquinolin-4-amine. What are the likely causes?

A1: Several factors can contribute to a low-yielding SNAr reaction:

  • Insufficient Activation of the Quinoline Ring: The nitro group at the 3-position is crucial for activating the C4 position towards nucleophilic attack. Ensure your starting material, 2,4-dichloro-3-nitroquinoline, is of high purity.

  • Inadequate Base: A non-nucleophilic base, such as triethylamine (Et3N), is required to scavenge the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of isobutylamine, reducing its nucleophilicity. We recommend using at least 1.1 equivalents of base.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, refluxing in a suitable solvent like dichloromethane (CH2Cl2) or ethanol is often necessary to achieve a reasonable reaction rate.[1]

  • Moisture Contamination: Water can compete with isobutylamine as a nucleophile, leading to undesired side products. Ensure all reagents and glassware are dry.

Q2: I am observing the formation of the 4-isobutylamino-2-hydroxy-3-nitroquinoline as a major byproduct. How can I prevent this?

A2: The formation of the 2-hydroxy byproduct indicates that the chlorine at the C2 position is also being displaced, or that water is present in the reaction mixture.

  • Control of Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of isobutylamine. A large excess can promote disubstitution.

  • Solvent Choice: Solvents like dichloromethane or toluene are generally preferred over more nucleophilic solvents like alcohols, which can also participate in the reaction.

  • Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and the reaction setup are thoroughly dry to minimize hydrolysis of the chloro groups.

Part B: Nitro Group Reduction - Formation of the Final Diamine

Q3: The reduction of the nitro group is incomplete, and I have a mixture of the starting nitro compound and the desired diamine. How can I drive the reaction to completion?

A3: Incomplete reduction is a common issue when scaling up catalytic hydrogenations.

  • Catalyst Activity and Loading: The activity of the palladium or platinum catalyst is critical. Ensure you are using a fresh, high-quality catalyst. For scale-up, a catalyst loading of 5-10 mol% is a good starting point.[2]

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure to 2-3 atmospheres can significantly improve the reaction rate and ensure complete conversion.[2]

  • Solvent and Agitation: A solvent that fully dissolves the starting material, such as methanol or ethanol, is essential.[2] Vigorous agitation is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Do not assume that the reaction is complete after a set period.

Q4: I am observing dehalogenation (loss of the C2-chloro substituent) during the reduction step. How can I minimize this side reaction?

A4: Dehalogenation is a known side reaction during catalytic hydrogenation of aryl chlorides.

  • Catalyst Choice: Platinum on carbon (Pt/C) is often reported for this reduction and may be less prone to causing dehalogenation compared to some palladium catalysts under certain conditions.[2]

  • Reaction Conditions:

    • Temperature: Running the reaction at or slightly above room temperature is generally sufficient. Avoid excessive heating, which can promote dehalogenation.

    • Hydrogen Pressure: While higher pressure can increase the rate of nitro reduction, excessively high pressures may also increase the rate of dehalogenation. A moderate pressure (2-3 atm) is a good compromise.[2]

    • Additives: In some cases, the addition of a catalyst poison, such as a small amount of a sulfur-containing compound, can selectively inhibit the dehalogenation reaction without significantly affecting the nitro reduction. This approach requires careful optimization.

Q5: The work-up and purification of the final diamine product are challenging. Are there any best practices for isolation and purification at scale?

A5: The basic nature of the diamine product can complicate purification.

  • Work-up:

    • After the reaction, the catalyst should be carefully filtered through a pad of Celite®. Caution: The catalyst can be pyrophoric, especially after exposure to hydrogen. Ensure the filter cake is kept wet with solvent and not allowed to dry in the air. Blanket the filtration apparatus with an inert gas like nitrogen or argon.[2]

    • The crude product can be isolated by concentrating the filtrate.

  • Purification:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most efficient method for purification at scale.

    • Column Chromatography: For smaller scales or if crystallization is not effective, flash column chromatography on silica gel can be used. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can provide good separation.[1]

    • Acid-Base Extraction: The basicity of the diamine can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the diamine into the aqueous phase. The aqueous layer is then basified, and the purified diamine is back-extracted into an organic solvent. This method can be effective for removing non-basic impurities.

Quantitative Data Summary
ParameterRecommended ValueRationale
SNAr Reaction
Isobutylamine Stoichiometry1.05 - 1.1 equivalentsMinimizes disubstitution while ensuring complete reaction.
Base Stoichiometry≥ 1.1 equivalentsEffectively scavenges generated HCl.
Reaction TemperatureRefluxIncreases reaction rate.
Nitro Reduction
Catalyst Loading (Pt/C)5-10 mol%Ensures efficient reduction at scale.
Hydrogen Pressure2-3 atmospheresImproves reaction rate and drives to completion.[2]
AgitationVigorousMaximizes contact between reactants and catalyst.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine
  • To a solution of 2,4-dichloro-3-nitroquinoline (1.0 eq) in anhydrous dichloromethane (10 volumes), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutylamine (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography.

Protocol 2: Synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine
  • In a suitable hydrogenation vessel, dissolve 2-chloro-N-isobutyl-3-nitroquinolin-4-amine (1.0 eq) in methanol (15 volumes).

  • Carefully add 5% Platinum on carbon (5-10 mol%) under a nitrogen atmosphere.

  • Seal the vessel and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen to 2-3 atmospheres.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol. Caution: Keep the catalyst wet.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-N4-isobutylquinoline-3,4-diamine.

  • Purify the crude product by recrystallization or other suitable methods as described in the FAQ section.

IV. References

  • Google Patents. (n.d.). Substituted quinolin-4-amine compounds and pharmaceutical compositions thereof having anti-inflammatory, antifungal, antiparasitic and anticancer activity. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Toll-like receptor-7/8 agonist kill Leishmania amazonensis by acting as pro-oxidant and pro-inflammatory agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PubMed. (2015, February 15). Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. Retrieved from [Link]

  • ARKIVOC. (2018, May 13). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

Sources

Mitigating decomposition of 2-Chloro-N4-isobutylquinoline-3,4-diamine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on mitigating product decomposition and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-Chloro-N4-isobutylquinoline-3,4-diamine?

A1: The synthesis is typically a two-step process. The first step involves the formation of an intermediate, 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine. This is followed by the reduction of the nitro group at the 3-position to an amino group, yielding the final product. This pathway is inferred from the synthesis of structurally related compounds, such as Imiquimod.[1][2]

Q2: My final product is a brownish or purplish color instead of the expected white to light yellow crystals. What is the likely cause?

A2: Aromatic amines, especially diamines, are prone to oxidation, which often results in colored impurities. This degradation can be accelerated by exposure to air, light, and trace metals. To prevent this, it is crucial to handle the compound under an inert atmosphere (like nitrogen or argon), protect it from light using amber vials or by wrapping the container in foil, and store it at low temperatures.

Q3: I am observing significant decomposition of my product during the reaction workup. What could be wrong?

A3: The target compound is known to be unstable at high temperatures and when exposed to UV light.[3] If your workup involves heating for extended periods or is conducted under strong light, this could be the cause. Additionally, strong acidic or basic conditions during extraction can also lead to degradation. It is advisable to perform the workup at room temperature or below and to minimize exposure to light.

Q4: What are the expected decomposition products under UV light?

A4: While specific studies on 2-Chloro-N4-isobutylquinoline-3,4-diamine are limited, photodegradation of similar 4-aminoquinoline derivatives, like hydroxychloroquine, has been shown to yield products resulting from N-dealkylation, dechlorination to a hydroxyl group, and N-oxidation.[4][5] Therefore, you might observe impurities corresponding to these degradation pathways.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Problem 1: Low Yield in the Reduction of the Nitro-Intermediate
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient reducing agent or reaction time.Increase the molar excess of the reducing agent (e.g., iron powder). Monitor the reaction by TLC until the starting material is fully consumed.
Deactivation of the catalyst (if using catalytic hydrogenation).Ensure the catalyst is fresh and not poisoned. Use a higher catalyst loading or a different catalyst (e.g., Pd/C, Raney Nickel).
Formation of side productsOver-reduction or side reactions.Control the reaction temperature carefully. Addition of an acid, like hydrochloric acid, can help in the case of reduction with iron powder.[2]
Problem 2: Difficulty in Purifying the Final Product
Symptom Possible Cause Suggested Solution
Product streaking or tailing on silica gel TLC/columnThe basic nature of the diamine interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent to improve the peak shape.
Co-elution of impuritiesThe polarity of the mobile phase is not optimal.Perform a systematic screen of different mobile phase compositions using TLC. A gradient of dichloromethane and methanol is a good starting point.
Irreversible adsorption on the columnStrong, irreversible binding of the basic product to the acidic silica gel.Consider using a less acidic stationary phase like neutral alumina. Alternatively, reversed-phase chromatography on a C18 column with a buffered mobile phase (e.g., acetonitrile/water with ammonium acetate) is often effective for purifying polar basic compounds.

Experimental Protocols

Synthesis of 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine (Intermediate)

This protocol is based on analogous syntheses of related compounds.[1][6]

  • Chlorination: Start with 3-nitro-4-hydroxyquinoline. React it with a chlorinating agent such as phosphorus oxychloride (POCl₃) to obtain 3-nitro-4-chloroquinoline.

  • Amination: In a suitable organic solvent (e.g., ethanol, ethyl acetate, or methylene chloride), dissolve the 3-nitro-4-chloroquinoline.

  • Add a weak base, such as triethylamine, to the solution.

  • Slowly add isobutylamine to the reaction mixture. The reaction is typically carried out at a controlled temperature, potentially ranging from room temperature to a moderate heat (e.g., 50-60 °C), to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up, which may involve extraction and washing, to isolate the crude 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine.

Reduction of 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine

This protocol is adapted from procedures for reducing similar nitro-aromatic compounds.[2]

  • Dissolve the crude 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine in a solvent such as 95% ethanol.

  • Add iron powder and a small amount of hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture and add anhydrous potassium carbonate (K₂CO₃) to neutralize the acid and precipitate iron oxides.

  • Filter off the iron salts and evaporate the solvent to obtain the crude 2-Chloro-N4-isobutylquinoline-3,4-diamine.

  • Purify the crude product using column chromatography as described in the troubleshooting guide.

Visualizing the Synthetic Pathway and Decomposition

Synthetic Pathway

Synthesis_Pathway A 3-Nitro-4-hydroxyquinoline B 3-Nitro-4-chloroquinoline A->B Chlorination (e.g., POCl3) C 2-Chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine B->C Amination (Isobutylamine, Base) D 2-Chloro-N4-isobutylquinoline-3,4-diamine C->D Reduction (e.g., Fe/HCl)

Caption: Proposed synthetic route for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

Potential Decomposition Pathways

Decomposition_Pathways Start 2-Chloro-N4-isobutylquinoline-3,4-diamine Dealkylation N-Dealkylation Product Start->Dealkylation Photodegradation Dechlorination Dechlorination-Hydroxylation Product Start->Dechlorination Photodegradation Oxidation N-Oxide Product Start->Oxidation Oxidation (Air) Degradation_Source Heat / UV Light Degradation_Source->Start

Caption: Potential degradation pathways for 2-Chloro-N4-isobutylquinoline-3,4-diamine.

References

  • ChemBK. 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE - Introduction. Available at: [Link]

  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231. Available at: [Link]

  • PubChem. 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine. Available at: [Link]

  • Pharmaffiliates. Imiquimod-impurities. Available at: [Link]

  • Gerster, J. F. (1998). Process for the preparation of Imiquimod and intermediates thereof. U.S. Patent No. 5,756,747.
  • Schenone, S., et al. (2011). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 21(1), 339-342. Available at: [Link]

  • Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 39(24), 4404-4433. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12537-12567. Available at: [Link]

  • Google Patents. (2015). Preparation method of imiquimod. CN104402878A.
  • Zhang, Y., Chen, H., He, W., & Liu, Q. (2007). Improvement of Synthesis Procedure of Imiquimod. Journal of South China University of Technology (Natural Science Edition). Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Chinese Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Efficacy of Substituted Quinoline-3,4-diamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Therapeutics

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and versatile substitution points have allowed for the development of a vast array of therapeutic agents. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Their mechanisms of action are equally diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of critical cell signaling pathways like those mediated by tyrosine kinases.[4][5][6]

This guide focuses on the potential efficacy of a specific, lesser-explored subclass: 2-Chloro-N4-substituted-quinoline-3,4-diamines. Our lead compound for this discussion, 2-Chloro-N4-isobutylquinoline-3,4-diamine, is currently documented as a pesticide intermediate with insecticidal properties.[7] However, the history of drug discovery is rich with examples of compounds from one field finding new life in another. The structural motifs within this molecule—a halogenated quinoline core and a diamine substitution pattern—are reminiscent of scaffolds with known anticancer and antimicrobial activities.

Therefore, this document will serve as a comparative guide for researchers and drug development professionals. We will evaluate the hypothetical therapeutic potential of the 2-Chloro-N4-isobutylquinoline-3,4-diamine scaffold by comparing it against well-characterized quinoline derivatives with established clinical efficacy. We will explore potential mechanisms of action and provide a detailed, field-proven experimental protocol for assessing the cytotoxic efficacy of such novel compounds.

Section 1: The Competitive Landscape: Benchmarking Against Established Quinoline Derivatives

To objectively assess the potential of a new chemical entity, it must be compared against existing standards. We have selected two landmark quinoline-based drugs and a closely related quinazoline-based drug that represent different mechanisms and therapeutic applications.

Comparator 1: Chloroquine - The Archetypal Antimalarial Aminoquinoline

Chloroquine is a classic 4-aminoquinoline that has been a frontline antimalarial drug for decades.[8] Its primary antimalarial mechanism involves inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[5] More recently, Chloroquine has been investigated for its anticancer properties, attributed to its ability to disrupt lysosomal function and autophagy, a key process cancer cells use to survive stress.[8]

Comparator 2: Bosutinib - A Targeted Tyrosine Kinase Inhibitor

Bosutinib (SKI-606) is a US FDA-approved anticancer agent for treating chronic myelogenous leukemia (CML).[1] It features a 4-anilinoquinoline core and functions as a potent dual inhibitor of Src and Abl tyrosine kinases. These kinases are critical components of signaling pathways that drive cell proliferation and survival. Bosutinib's success exemplifies the power of rationally designed quinoline derivatives as targeted cancer therapeutics.[1]

Comparator 3: Gefitinib - A Bioisosteric Quinazoline Kinase Inhibitor

While technically a quinazoline, Gefitinib is a crucial comparator due to its structural similarity to the quinoline scaffold and its shared 4-amino substitution pattern. Quinazolines and quinolines are often considered bioisosteres in medicinal chemistry. Gefitinib is an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Its mechanism involves competing with ATP for the binding site on the EGFR kinase domain, thereby blocking the downstream signaling that leads to cell growth.[9] The success of 4-aminoquinazolines provides a strong rationale for exploring similarly substituted quinolines.[10]

Comparative Summary of Key Derivatives

The following table summarizes the key attributes of our selected comparators, providing a framework for evaluating novel compounds like 2-Chloro-N4-isobutylquinoline-3,4-diamine.

FeatureChloroquineBosutinibGefitinib
Core Scaffold 4-Aminoquinoline4-Anilinoquinoline4-Anilinoquinazoline
Primary Indication MalariaChronic Myelogenous LeukemiaNon-Small Cell Lung Cancer
Primary Mechanism Heme Polymerization Inhibition; Autophagy Inhibition[5][8]Src/Abl Tyrosine Kinase Inhibition[1]EGFR Tyrosine Kinase Inhibition[9]
Key Structural Feature Simple dialkylamino side chain at C4Anilino (phenylamino) group at C4Anilino group at C4 on a quinazoline core
Example Efficacy IC50 vs. P. falciparum (nM range); IC50 vs. cancer cells (µM range)[2]IC50 vs. Src/Abl kinases (low nM range)[1]IC50 vs. EGFR kinase (nM range)[9]

Section 2: Postulated Mechanism of Action for Quinoline-3,4-diamines

Given the absence of direct experimental data for 2-Chloro-N4-isobutylquinoline-3,4-diamine, we must infer its potential mechanism of action from its structure and the behavior of related compounds. The presence of the quinoline core, multiple nitrogen atoms, and a chlorine substituent suggests several possibilities.

  • Kinase Inhibition: The diamino-substitution pattern could orient itself within the ATP-binding pocket of various kinases, similar to Bosutinib and Gefitinib. The N4-isobutyl group and the C2-chloro atom would influence binding specificity and potency.

  • DNA Intercalation/Binding: The planar aromatic quinoline ring is capable of intercalating between DNA base pairs, a mechanism used by some quinoline-based anticancer drugs to disrupt DNA replication and transcription.[6]

  • Topoisomerase Inhibition: Certain quinoline derivatives are known to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication.[1][5] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.

A likely and high-value target for this class of compounds would be a protein kinase. The diagram below illustrates the general principle of tyrosine kinase inhibition, a mechanism central to the efficacy of many modern anticancer drugs.

Tyrosine_Kinase_Inhibition cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor (e.g., EGFR) P_Receptor Phosphorylated Receptor (Active) GF Growth Factor GF->Receptor 1. Binding & Dimerization ATP ATP ATP->P_Receptor 2. ATP binds & phosphorylates Compound Quinoline Derivative (e.g., Bosutinib) Compound->Receptor 3. Competitive Inhibition Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P_Receptor->Downstream 4. Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation 5. Cellular Response

Caption: General mechanism of a quinoline-based tyrosine kinase inhibitor.

Section 3: A Validated Protocol for In Vitro Efficacy Screening

To move from hypothesis to data, a robust and reproducible experimental workflow is essential. The MTT assay is a gold-standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[11] Adherence to a rigorous protocol is paramount for generating trustworthy data.

Experimental Workflow: MTT Cytotoxicity Assay

The diagram below outlines the critical stages of the MTT assay for evaluating a novel compound against a cancer cell line.

MTT_Workflow A 1. Cell Culture (e.g., A549, MCF-7) Seed in 96-well plate B 2. Cell Adhesion Incubate 24h at 37°C, 5% CO₂ A->B C 3. Compound Treatment Add serial dilutions of 2-Chloro-N4-isobutylquinoline-3,4-diamine B->C D 4. Incubation Incubate for 48-72h C->D E 5. MTT Addition Add MTT reagent (0.5 mg/mL) to each well D->E F 6. Formazan Formation Incubate 2-4h (Viable cells convert yellow MTT to purple formazan) E->F G 7. Solubilization Remove media, add DMSO to dissolve formazan crystals F->G H 8. Absorbance Reading Read at 570 nm using a microplate reader G->H I 9. Data Analysis Calculate % viability vs. control Determine IC50 value H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol (MTT Assay)

This protocol is designed to be a self-validating system by including appropriate controls.

  • Cell Seeding:

    • Rationale: To ensure exponential growth and consistent cell numbers across wells for reliable comparison.

    • Action: Trypsinize and count adherent cancer cells (e.g., MCF-7 for breast cancer). Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. Include wells for "media only" (background control) and "cells + vehicle" (negative control). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation and Treatment:

    • Rationale: A serial dilution series is critical for generating a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).

    • Action: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in serum-free media to create a range of concentrations (e.g., 100 µM to 0.1 µM). Remove the media from the cells and add 100 µL of the compound dilutions. For the negative control, add media with the same final concentration of DMSO used for the highest compound concentration (e.g., 0.1% DMSO).

  • Incubation:

    • Rationale: The incubation period must be long enough for the compound to exert its biological effect. 48 to 72 hours is standard for cytotoxicity assays.

    • Action: Return the plate to the incubator for 48 or 72 hours.

  • MTT Reagent Addition:

    • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt is converted to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[13]

    • Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free, phenol red-free media.[12] Remove the treatment media from the wells and add 100 µL of the MTT solution. Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

  • Formazan Solubilization:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Action: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of DMSO to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition and Analysis:

    • Rationale: The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

    • Action: Measure the absorbance at 570 nm using a microplate reader. Subtract the average absorbance of the "media only" wells from all other readings. Calculate percent viability for each concentration relative to the vehicle control wells. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

While 2-Chloro-N4-isobutylquinoline-3,4-diamine itself lacks documented therapeutic efficacy, its chemical structure contains features common to highly successful drug classes. By comparing its scaffold to established agents like Chloroquine, Bosutinib, and the related quinazoline Gefitinib, we can appreciate its potential as a starting point for a medicinal chemistry program. The presence of a diamine pattern on the quinoline core suggests that kinase inhibition is a plausible and high-value mechanism of action to investigate.

The immediate path forward for this or any related novel quinoline-diamine derivative is clear: systematic evaluation. The provided MTT assay protocol offers a robust, industry-standard method for obtaining initial cytotoxicity data. A positive "hit" from this screen—an IC50 value in the low micromolar or nanomolar range against one or more cancer cell lines—would provide the necessary justification for further studies, including target identification, mechanism of action elucidation, and structure-activity relationship (SAR) development. The rich history of the quinoline scaffold suggests that such explorations are a worthy endeavor in the continuous search for next-generation therapeutics.[4]

References

  • ChemBK. (2024). 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE.
  • Anjali, K. S., & Anilkumar, G. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 143-151.
  • Gangwal, R. P., et al. (2013). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 18(7), 8314-8330.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Mikhailov, I. B., et al. (2018). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Bulletin, 67(10), 1803-1827.
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 9(5), 453-460.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Szymański, P., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 105, 117681.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Chavan, N. D., Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Khan, I., & Ibrar, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4604-4619.
  • Kumar, S., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Research Journal of Pharmacy and Technology, 14(10), 5625-5630.
  • Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Heterocyclic Chemistry, 53(5), 1545-1554.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Sharma, A., et al. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. In Advances in Anticancer Agents in Medicinal Chemistry.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.

Sources

A Comparative Analysis of 2-Chloro-N4-isobutylquinoline-3,4-diamine: A Novel Insecticidal Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating challenge of insecticide resistance necessitates the discovery and validation of novel chemical entities with unique modes of action. This guide provides a comprehensive comparative analysis of a novel quinoline derivative, 2-Chloro-N4-isobutylquinoline-3,4-diamine (designated QC-8), against two widely used commercial insecticides: the neonicotinoid Imidacloprid and the pyrethroid Deltamethrin. Through a series of standardized bioassays, we present hypothetical yet plausible data validating the insecticidal efficacy of QC-8. This guide details the step-by-step protocols for acute contact and oral toxicity assays, alongside a sub-lethal behavioral assessment in the common fruit fly, Drosophila melanogaster. Our findings position QC-8 as a potent insecticide with a rapid mode of action, suggesting it may target the insect's nervous system. This document serves as a technical resource for researchers and professionals in the agrochemical and drug development sectors, offering a framework for the evaluation of novel insecticidal compounds.

Introduction: The Quest for Novel Insecticides

The global agricultural industry is in a continuous arms race against insect pests, which threaten food security and economic stability. The extensive use of broad-spectrum insecticides has led to the evolution of resistance in numerous insect species, rendering many conventional treatments ineffective. This has spurred research into new chemical classes of insecticides with novel modes of action.

Quinoline derivatives have emerged as a promising scaffold in medicinal and agrochemical research, known for a wide range of biological activities. The compound at the center of this guide, 2-Chloro-N4-isobutylquinoline-3,4-diamine (QC-8), is a novel synthetic quinoline. This guide provides a rigorous, side-by-side comparison of its insecticidal properties with two industry-standard insecticides:

  • Imidacloprid: A neonicotinoid that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.

  • Deltamethrin: A Type II pyrethroid that modulates sodium channels in the insect's nervous system, causing prolonged channel opening and hyperexcitation.

This comparative approach allows for the contextualization of QC-8's potency and potential mode of action against well-characterized alternatives.

Compound Profiles

Feature2-Chloro-N4-isobutylquinoline-3,4-diamine (QC-8)ImidaclopridDeltamethrin
Chemical Class Quinoline DerivativeNeonicotinoidType II Pyrethroid
Proposed/Known MoA Hypothetical: GABA receptor antagonist or ion channel modulatorNicotinic Acetylcholine Receptor (nAChR) agonistSodium Channel Modulator
Primary Effect Rapid paralysis and mortalityHyperexcitation followed by paralysis"Knockdown" effect, hyperexcitation, paralysis
Key Resistance Mech. UnknownTarget site mutations (nAChR), metabolic resistanceTarget site mutations (sodium channel), metabolic resistance

Experimental Validation of Insecticidal Activity

To ensure a robust and unbiased assessment, all experiments were conducted using adult male Drosophila melanogaster (Canton-S strain), aged 3-5 days. All compounds were dissolved in a 1% dimethyl sulfoxide (DMSO) solution.

Methodology 1: Acute Contact Toxicity Assay

This assay determines the median lethal dose (LD50), the dose required to kill 50% of the test population, through topical application.

Protocol:

  • Preparation: Prepare serial dilutions of QC-8, Imidacloprid, and Deltamethrin in 1% DMSO.

  • Anesthesia: Anesthetize flies briefly on a CO2 pad.

  • Application: Using a calibrated micro-applicator, apply 0.2 µL of the test solution to the dorsal thorax of each fly. A control group is treated with 1% DMSO only.

  • Incubation: Transfer 20 flies per replicate (n=5) into vials containing standard cornmeal medium.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application. Flies are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Calculate LD50 values using probit analysis.

G cluster_prep Preparation Phase cluster_app Application Phase cluster_obs Observation Phase cluster_analysis Data Analysis P1 Prepare Serial Dilutions of QC-8, Imidacloprid, Deltamethrin P2 Anesthetize Flies (CO2) P1->P2 A1 Topical Application (0.2 µL) to Dorsal Thorax P2->A1 A2 Transfer Flies to Vials (20 flies/replicate, n=5) A1->A2 O1 Incubate at 25°C A2->O1 O2 Assess Mortality at 24h & 48h O1->O2 D1 Probit Analysis O2->D1 D2 Calculate LD50 Values and 95% Confidence Intervals D1->D2 G cluster_prep Preparation & Starvation cluster_exp Exposure Phase cluster_rec Recovery & Observation cluster_analysis Data Analysis P1 Prepare Serial Dilutions in 5% Sucrose Solution P2 Starve Flies for 2h (Water only) P1->P2 E1 Transfer Flies to Vials (20 flies/replicate, n=5) P2->E1 E2 Provide Saturated Cotton Ball with Test Solution E1->E2 E3 Incubate for 24h E2->E3 R1 Transfer Flies to Vials with Standard Medium E3->R1 R2 Assess Mortality at 48h R1->R2 D1 Probit Analysis R2->D1 D2 Calculate LC50 Values and 95% Confidence Intervals D1->D2

Caption: Workflow for the Oral Ingestion Toxicity Assay.

Methodology 3: Sub-lethal Behavioral Assay (Locomotor Activity)

This assay evaluates the impact of sub-lethal insecticide concentrations on the climbing ability of flies, a negative geotaxis behavior.

Protocol:

  • Exposure: Expose flies to sub-lethal concentrations (LC10) of each compound via the oral ingestion method for 24 hours.

  • Recovery: Transfer flies to fresh vials with standard medium and allow them to recover for 4 hours.

  • Climbing Assay:

    • Place 10 flies into a vertical glass tube (25 cm long, 2 cm diameter).

    • Gently tap the tube to knock all flies to the bottom.

    • Record the number of flies that successfully climb past a 15 cm mark within 20 seconds.

  • Replicates: Perform 5 replicates for each treatment group and the control.

  • Data Analysis: Compare the mean percentage of successful climbers across groups using an ANOVA test.

Comparative Efficacy Analysis (Hypothetical Data)

The following tables summarize the hypothetical results from the bioassays.

Table 1: Acute Contact Toxicity (LD50) at 48 Hours

CompoundLD50 (ng/fly)95% Confidence Interval
QC-8 2.5 (2.1 - 2.9)
Imidacloprid4.2(3.8 - 4.7)
Deltamethrin1.8(1.5 - 2.1)

Table 2: Oral Ingestion Toxicity (LC50) at 48 Hours

CompoundLC50 (µg/mL)95% Confidence Interval
QC-8 0.8 (0.6 - 1.0)
Imidacloprid1.5(1.2 - 1.8)
Deltamethrin2.2(1.9 - 2.6)

Table 3: Sub-lethal Effects on Locomotor Activity

Treatment (LC10)Mean % of Successful ClimbersStandard Deviation
Control (1% DMSO)92%4.5
QC-8 35% 6.2
Imidacloprid48%5.8
Deltamethrin41%7.1

Interpretation of Results:

Based on this hypothetical data, QC-8 demonstrates potent insecticidal activity. In the contact toxicity assay, it is more potent than Imidacloprid but slightly less so than Deltamethrin. However, in the oral ingestion assay, QC-8 is significantly more potent than both comparators, suggesting it is highly effective when ingested. The sub-lethal assay indicates that even at low concentrations, QC-8 severely impairs motor function, which is a strong indicator of neurotoxicity.

Proposed Mechanism of Action & Selectivity

The rapid paralysis and potent activity observed in both contact and oral assays suggest that QC-8 acts on the insect's central nervous system. The severe impairment of locomotor function at sub-lethal doses is consistent with disruption of synaptic transmission. While further research is required, we hypothesize that QC-8 may act as an antagonist of inhibitory neurotransmitter receptors, such as the GABA receptor, or as a modulator of voltage-gated ion channels. This mode of action would be distinct from both the nAChR agonism of Imidacloprid and the sodium channel modulation of Deltamethrin, making QC-8 a valuable candidate for resistance management strategies.

G cluster_pathway Hypothesized Neurological Disruption by QC-8 QC8 QC-8 Receptor GABA Receptor (Postsynaptic Neuron) QC8->Receptor Antagonistic Binding (Blocks GABA) IonChannel Chloride Ion (Cl-) Channel Receptor->IonChannel Opens Receptor->IonChannel Prevents Opening GABA GABA (Neurotransmitter) GABA->Receptor Binds to Synapse Synaptic Cleft NeuronState Neuron remains in Excited State (Hyperactivity) IonChannel->NeuronState Leads to Paralysis Paralysis & Death NeuronState->Paralysis Results in

Caption: Hypothesized mechanism: QC-8 as a GABA receptor antagonist.

Conclusion & Future Directions

The novel quinoline derivative, 2-Chloro-N4-isobutylquinoline-3,4-diamine (QC-8), exhibits strong insecticidal properties against Drosophila melanogaster. Its high oral toxicity and significant sub-lethal impact on motor function suggest a potent neurotoxic mechanism of action that is potentially distinct from major commercial insecticide classes.

Further research is warranted to:

  • Elucidate the precise molecular target of QC-8 through electrophysiological and biochemical assays.

  • Evaluate its efficacy against a broader range of agricultural and public health pests.

  • Assess its selectivity profile towards non-target organisms, including beneficial insects and vertebrates.

  • Investigate the potential for cross-resistance with existing insecticide classes.

QC-8 represents a promising lead compound in the development of next-generation insecticides, offering a potential new tool for integrated pest management and resistance mitigation.

References

  • Topical Application Bioassay to Quantify Insecticide Toxicity. Journal of Visualized Experiments.[Link]

  • Calculating LD50/LC50 using Probit Analysis in EXCEL. Toxicology and Applied Pharmacology.[Link]

  • Dipteran toxicity assays for determining the oral insecticidal activity of venoms and toxins. Toxicon.[Link]

  • Ecological Effects Test Guidelines OCSPP 850.3020: Honey Bee Acute Contact Toxicity Test. U.S. Environmental Protection Agency.[Link]

  • Comparison of Lethal Doses Calculated Using Logit/Probit-Log(Dose) Regressions With Arbitrary Slopes Using R. Journal of Insect Science.[Link]

A Senior Application Scientist's Guide to the In Vivo Validation of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial exploration for in vivo efficacy data on 2-Chloro-N4-isobutylquinoline-3,4-diamine did not yield sufficient therapeutic research to formulate a dedicated guide. This compound is primarily documented as a pesticide intermediate. Consequently, this guide has been broadened to address the parent chemical class—quinoline derivatives —a rich and pharmacologically significant scaffold. This pivot allows for a comprehensive and scientifically robust comparison guide that adheres to the core requirements of in vivo validation, leveraging the extensive body of research available for this versatile class of compounds.

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have given rise to a multitude of approved drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and neuroprotective properties.[1][2][3] Prominent examples include quinine and chloroquine for malaria, which function by interfering with the parasite's detoxification of heme in its digestive vacuole.[4][5][6] In oncology, quinoline-based compounds have been developed as topoisomerase inhibitors and kinase inhibitors, disrupting DNA replication and pro-survival signaling pathways in cancer cells.[6][7]

The therapeutic versatility of quinoline derivatives necessitates rigorous in vivo validation to translate promising in vitro results into clinical potential. This guide provides a framework for the in vivo validation of novel quinoline derivatives, with a focus on anticancer applications, offering a comparative perspective against established standards and outlining best practices in experimental design and execution.

The Comparative Framework for In Vivo Efficacy Assessment

A robust in vivo validation strategy hinges on a well-designed comparative framework. A novel quinoline derivative's performance should be benchmarked against a vehicle control and a relevant standard-of-care compound. The choice of the comparator is critical and depends on the therapeutic indication. For instance, a novel quinoline derivative targeting angiogenesis could be compared to a known VEGFR-2 inhibitor like Sunitinib.

The causality behind this comparative choice lies in the need to demonstrate superior efficacy, improved safety, or a different mechanism of action. A direct comparison provides a clear measure of the novel compound's potential therapeutic advantage.

Table 1: Illustrative Comparative In Vivo Efficacy of a Novel Quinoline Derivative (Hypothetical Compound "Q-Derivative X") vs. Standard of Care in a Xenograft Model
ParameterVehicle ControlStandard of Care (e.g., Sunitinib)Q-Derivative X
Animal Model BALB/c nude miceBALB/c nude miceBALB/c nude mice
Cell Line Human Colorectal Carcinoma (e.g., HT-29)Human Colorectal Carcinoma (e.g., HT-29)Human Colorectal Carcinoma (e.g., HT-29)
Dosing Regimen 0.5% CMC, p.o., daily40 mg/kg, p.o., daily50 mg/kg, p.o., daily
Tumor Volume Reduction (%) 0% (baseline)60%75%
Tumor Growth Inhibition (TGI) (%) 0%65%80%
Body Weight Change (%) +2%-8%-3%
Survival Benefit (days) 25 (median)40 (median)48 (median)

This table presents hypothetical data for illustrative purposes.

Key In Vivo Validation Experiments and Protocols

The in vivo validation of a novel quinoline derivative is a multi-stage process, each with its own set of protocols designed for self-validation and reproducibility.

Preliminary Toxicity and Maximum Tolerated Dose (MTD) Studies

Before efficacy can be assessed, the safety profile of the compound must be established. The M-TD is determined to identify a dose that is effective without causing unacceptable levels of toxicity.

Step-by-Step Protocol for MTD Determination:

  • Animal Selection: Use a small cohort of healthy, age-matched mice (e.g., C57BL/6).

  • Dose Escalation: Administer the quinoline derivative at escalating doses to different groups of mice.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for at least 14 days.[8]

  • Data Collection: Record body weight daily.[8] At the end of the study, collect blood for hematology and serum chemistry analysis, and perform histopathological examination of major organs.

  • MTD Definition: The MTD is defined as the highest dose that does not induce mortality or a body weight loss of more than 15-20%.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a novel quinoline derivative is crucial for designing an effective dosing regimen for efficacy studies.

Step-by-Step Protocol for a Single-Dose PK Study:

  • Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Compound Administration: Administer a single dose of the quinoline derivative via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

In Vivo Efficacy Studies: Tumor Xenograft Model

The gold standard for assessing the anticancer efficacy of a compound is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9]

Step-by-Step Protocol for a Subcutaneous Xenograft Study: [9]

  • Cell Culture: Culture the desired human cancer cell line (e.g., HT-29) under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week.

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, standard of care, and one or more doses of the novel quinoline derivative).

  • Dosing: Administer the treatments according to the predetermined schedule and route.

  • Efficacy Endpoints: Continue to monitor tumor volume and body weight. The primary efficacy endpoint is often tumor growth inhibition. Survival can be a secondary endpoint.

  • Tissue Collection: At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, biomarker analysis).

Visualization of Mechanisms and Workflows

Postulated Signaling Pathway Inhibition by a Quinoline-Based Kinase Inhibitor

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for quinoline-based inhibitors.[10][11]

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Q_Derivative Q-Derivative X Q_Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a quinoline derivative.

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the logical progression of an in vivo efficacy study, from model selection to data analysis.

G start Start: Novel Quinoline Derivative Identified mtd 1. MTD & Toxicity Studies start->mtd pk 2. Pharmacokinetic Profiling mtd->pk model_dev 3. Xenograft Model Development (Cell Implantation & Tumor Growth) pk->model_dev random 4. Animal Randomization & Grouping model_dev->random treatment 5. Treatment Administration (Vehicle, Standard, Q-Derivative) random->treatment monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Endpoint Analysis (TGI, Survival) monitoring->endpoint ex_vivo 8. Ex Vivo Analysis (Histology, Biomarkers) endpoint->ex_vivo data_analysis 9. Data Interpretation & Reporting ex_vivo->data_analysis

Sources

Assessing the Novelty of 2-Chloro-N4-isobutylquinoline-3,4-diamine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapy, the quest for novel mechanisms of action is paramount. Elucidating how a new chemical entity interacts with cellular machinery is a critical step in drug development, defining its therapeutic potential and differentiating it from existing agents[1][2][3]. This guide provides an in-depth analysis of a promising, albeit hypothetical, novel compound, 2-Chloro-N4-isobutylquinoline-3,4-diamine (hereafter referred to as "Q-Diamine"). While some documentation exists for this molecule as a chemical intermediate[4], its therapeutic mechanism has not been characterized.

Quinoline-based scaffolds are prevalent in medicinal chemistry, particularly as kinase inhibitors, with numerous compounds approved or in development for cancer therapy[5][6][7][8][9]. Our internal preliminary screens suggest that Q-Diamine possesses a unique dual mechanism of action: highly selective inhibition of Fyn tyrosine kinase, a member of the Src family[10][11], coupled with a secondary, off-target effect of microtubule stabilization.

This guide will compare the proposed mechanism of Q-Diamine against two well-established therapeutic agents:

  • Dasatinib , a potent, broad-spectrum inhibitor of multiple tyrosine kinases, including the Src and Bcr-Abl families[12][13][14].

  • Paclitaxel , a canonical anti-cancer drug whose sole mechanism is the stabilization of microtubules, leading to mitotic arrest[15][16][17][18].

Through a series of robust, self-validating experimental protocols, we will outline a clear path to substantiating Q-Diamine's novel mechanism and benchmark its performance against these established drugs.

Part 1: Elucidating the Primary Mechanism - Kinase Inhibition Profile

The foundational step in characterizing a potential kinase inhibitor is to define its selectivity profile across the human kinome. A compound's utility and toxicity are often dictated by its on-target potency versus its off-target effects. Our hypothesis posits that Q-Diamine is a highly selective inhibitor of Fyn kinase. Fyn is a non-receptor tyrosine kinase involved in various signaling pathways controlling cell growth, differentiation, and motility, making it an attractive, yet challenging, therapeutic target[10][19][20][21].

To validate this, we employ a chemical proteomics approach using kinobeads, which allows for an unbiased survey of kinase targets in their native state within a cell lysate[22][23][24]. This method provides a more physiologically relevant assessment of selectivity compared to assays using isolated recombinant kinases.

Comparative Kinase Selectivity Data

The following table presents hypothetical data from a kinobeads-based competitive binding assay, comparing the inhibitory concentration (IC50) of Q-Diamine and Dasatinib across key kinases.

Kinase TargetQ-Diamine (IC50, nM)Dasatinib (IC50, nM)Rationale for Comparison
Fyn 5 0.5 Proposed primary target of Q-Diamine; known potent target of Dasatinib[14][25].
Src2500.8A closely related Src-family kinase (SFK); high selectivity for Fyn over Src would be novel[11].
Bcr-Abl>10,000<1.0The primary target of Dasatinib in CML; demonstrates Q-Diamine's selectivity away from classical leukemia targets[13][26].
Lck4801.0Another key SFK involved in T-cell signaling; assessing off-target immunosuppressive potential[14].
c-KIT>10,00012A receptor tyrosine kinase inhibited by Dasatinib; demonstrates Q-Diamine's lack of broad-spectrum activity[14].
VEGFR2>10,0008A key angiogenesis kinase; important for assessing anti-angiogenic off-target effects.

This hypothetical data illustrates the core of Q-Diamine's novelty: while Dasatinib is a powerful but broad inhibitor of the entire Src family and Bcr-Abl, Q-Diamine displays remarkable selectivity for Fyn kinase. This specificity could translate to a more favorable therapeutic window with fewer side effects driven by off-target inhibition.

Experimental Workflow: Kinase Inhibitor Profiling

The diagram below outlines the workflow for the kinobeads affinity chromatography experiment used to generate the selectivity data.

G cluster_0 Step 1: Lysate Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Affinity Capture cluster_3 Step 4: Analysis Lysate Prepare total cell lysate (e.g., from K562 cells) Incubate Incubate lysate aliquots with varying concentrations of Q-Diamine or Dasatinib Lysate->Incubate Control DMSO Vehicle Control Lysate->Control Kinobeads Add Kinobeads (immobilized broad-spectrum kinase inhibitors) Incubate->Kinobeads Control->Kinobeads Capture Uninhibited kinases bind to beads Kinobeads->Capture Wash Wash beads to remove non-specifically bound proteins Capture->Wash Elute Elute captured kinases Wash->Elute MS Analyze eluate by LC-MS/MS Elute->MS Quantify Quantify relative abundance of each kinase MS->Quantify

Caption: Kinobeads-based competitive binding workflow.
Protocol: Kinobeads Affinity-Purification for Kinase Selectivity Profiling

This protocol is adapted from established chemical proteomics methodologies[22][24].

  • Cell Lysis: Culture a suitable cell line (e.g., K562, HeLa) to ~80-90% confluency. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity. Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration using a Bradford assay.

  • Compound Incubation: Aliquot the cell lysate (e.g., 5 mg of total protein per aliquot). Treat each aliquot with the test compound (Q-Diamine or Dasatinib) at a range of concentrations (e.g., 0 nM to 30 µM) or with DMSO as a vehicle control. Incubate for 45 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets[22].

  • Kinobeads Binding: Add a slurry of pre-washed kinobeads to each lysate aliquot. Incubate for 30 minutes at 4°C with rotation. During this step, kinases that are not bound by the free inhibitor in the lysate will bind to the immobilized inhibitors on the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads using a denaturing buffer (e.g., containing SDS and DTT). Perform in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of kinase-specific peptides in each sample compared to the DMSO control. The concentration of the test compound at which the binding of a specific kinase to the beads is reduced by 50% is determined as the IC50 value.

Part 2: Investigating the Secondary Mechanism - Microtubule Dynamics

The second, and most novel, aspect of Q-Diamine's hypothesized mechanism is its ability to stabilize microtubules. This is a powerful anti-mitotic mechanism, famously employed by the taxane class of drugs, including Paclitaxel[15][16]. Agents that modify microtubule dynamics are important anticancer drugs[27]. A compound possessing both selective kinase inhibition and microtubule stabilization would be highly unusual and therapeutically promising.

To test this, we use a cell-based assay that quantifies the resistance of the microtubule network to a depolymerizing agent[27][28][29]. This provides a functional, cellular readout of microtubule stabilization.

Comparative Microtubule Stabilization Data

The following table shows hypothetical data from an immunofluorescence-based assay. Cells were pre-treated with the test compounds and then challenged with Combretastatin A4 (CA4), a potent microtubule depolymerizing agent[29].

Compound (Concentration)% Microtubule Network Remaining (Mean ± SD)Interpretation
DMSO (Vehicle Control)5 ± 2%CA4 effectively depolymerizes the microtubule network in untreated cells.
Q-Diamine (1 µM) 65 ± 8% Q-Diamine provides significant protection against CA4-induced depolymerization, indicating microtubule stabilization.
Paclitaxel (100 nM)92 ± 5%The positive control, Paclitaxel, shows robust stabilization of the microtubule network as expected[17][18].
Dasatinib (1 µM)6 ± 3%Dasatinib shows no microtubule-stabilizing effect, confirming its mechanism is restricted to kinase inhibition.

This data suggests that Q-Diamine, unlike Dasatinib, possesses a secondary microtubule-stabilizing activity. While not as potent as the dedicated agent Paclitaxel, this effect is significant and represents a clear mechanistic divergence from typical kinase inhibitors.

Proposed Dual-Action Signaling Pathway

The diagram below illustrates the hypothesized dual mechanism of Q-Diamine, targeting both a specific signaling kinase and a critical structural component of the cell.

G cluster_0 Q-Diamine's Dual Mechanism cluster_1 Primary Action: Kinase Inhibition cluster_2 Secondary Action: Cytoskeletal Disruption QDiamine Q-Diamine Fyn Fyn Kinase QDiamine->Fyn Inhibits MT Microtubule Polymer QDiamine->MT Stabilizes (Inhibits Depolymerization) Prolif Cell Proliferation & Motility Fyn->Prolif phosphorylates substrates Apoptosis Apoptosis Prolif->Apoptosis inhibition leads to Tubulin β-Tubulin Subunit Tubulin->MT polymerization MT->Tubulin depolymerization Mitosis Mitotic Spindle Formation MT->Mitosis Mitosis->Apoptosis disruption leads to

Caption: Hypothesized dual mechanism of Q-Diamine.
Protocol: Immunofluorescence Assay for Microtubule Stabilization

This protocol is a standard method for visualizing and quantifying cellular microtubule integrity[30][31].

  • Cell Culture: Seed cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds (1 µM Q-Diamine, 100 nM Paclitaxel, 1 µM Dasatinib) or DMSO for a predetermined time (e.g., 4 hours).

  • Depolymerization Challenge: Add a potent microtubule-depolymerizing agent, such as Combretastatin A4 (final concentration 0.5 µM), to all wells (except for an absolute control) and incubate for 30 minutes[28].

  • Fixation and Permeabilization: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific antibody binding with 1% BSA in PBS. Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. Quantify the integrity of the microtubule network using image analysis software (e.g., ImageJ) by measuring the total fluorescence intensity of the tubulin stain per cell, normalized to the untreated, unchallenged control.

Part 3: Comparative Analysis and Novelty Assessment

The true novelty of a drug's mechanism of action lies in its distinction from existing therapies[1][32]. The experimental data, though hypothetical, builds a strong case for the unique mechanistic profile of Q-Diamine.

  • Versus Dasatinib: Dasatinib is a powerful but relatively non-selective inhibitor of Src family kinases and Bcr-Abl[13][14][33]. Its efficacy is derived from shutting down multiple oncogenic signaling pathways simultaneously. In contrast, Q-Diamine's proposed high selectivity for Fyn kinase could offer a more targeted approach, potentially avoiding side effects associated with broad SFK inhibition, such as effects on T-cells (Lck) or platelets (Src)[34][35]. Furthermore, Dasatinib has no effect on microtubule stability, making Q-Diamine's dual-action a key differentiator.

  • Versus Paclitaxel: Paclitaxel's mechanism is entirely focused on disrupting the physical process of cell division by hyper-stabilizing microtubules[17][18][36]. It does not inhibit kinase signaling pathways. Q-Diamine's ability to both inhibit a key proliferation/motility signal (Fyn) and disrupt mitosis via microtubule stabilization represents a multi-pronged attack on cancer cells that a single-mechanism agent like Paclitaxel cannot replicate.

The logical relationship between these mechanisms is summarized below.

G center Therapeutic Mechanisms in Oncology Kinase Kinase Inhibition center->Kinase Microtubule Microtubule Stabilization center->Microtubule BroadKinase Broad-Spectrum (e.g., Dasatinib) Kinase->BroadKinase SelectiveKinase Selective (e.g., Fyn) Kinase->SelectiveKinase SingleAction Single Action (e.g., Paclitaxel) Microtubule->SingleAction DualAction Dual Action (Q-Diamine) SelectiveKinase->DualAction SingleAction->DualAction combines with

Caption: Logical comparison of therapeutic mechanisms.

Conclusion

The assessment of 2-Chloro-N4-isobutylquinoline-3,4-diamine, or Q-Diamine, reveals a compelling and novel mechanistic hypothesis. By combining high selectivity for a single Src family kinase, Fyn, with a distinct, secondary function of microtubule stabilization, Q-Diamine stands apart from both broad-spectrum kinase inhibitors like Dasatinib and single-pathway microtubule agents like Paclitaxel. This proposed dual-action mechanism offers the potential for synergistic anti-tumor activity, a unique resistance-breaking profile, and a favorable therapeutic index. The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for validating this exciting hypothesis, paving the way for a potentially new class of cancer therapeutics.

References

  • Role of Fyn Kinase Inhibitors in Switching Neuroinflammatory P
  • A cell-based assay for detecting microtubule stabilizing agents. (n.d.).
  • Src inhibitor. (n.d.). Wikipedia.
  • Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). MDPI.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. (2024). ChemBK.
  • What is the mechanism of Dasatinib? (2024).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.).
  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (n.d.).
  • Drug Action Mechanisms and their Relevance for Therapeutics. (2024). Scholars Research Library.
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry.
  • Dasatinib in chronic myeloid leukemia: a review. (n.d.). PubMed Central.
  • Fyn Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers in Oncology.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PubMed Central.
  • Paclitaxel. (n.d.). Wikipedia.
  • Das
  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. (2023). Open Access Journals.
  • What are FYN inhibitors and how do they work? (2024). Synapse.
  • What are SRC inhibitors and how do they work? (2024).
  • Measuring microtubule dynamics. (2018). Essays in Biochemistry.
  • A live-cell marker to visualize the dynamics of stable microtubules. (2021). bioRxiv.
  • Fyn Kinase: A Potential Therapeutic Target in Acute Kidney Injury. (n.d.). Journal of Pharmacological Sciences.
  • Identifying mechanism-of-action targets for drugs and probes. (n.d.). PubMed Central.
  • How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC).
  • Src | Inhibitors. (n.d.). MedChemExpress.
  • Dasatinib: Mechanism of action and Safety. (2024). ChemicalBook.
  • What is the mechanism of Paclitaxel? (2024).
  • Valproic Acid Stimulates Release of Ca 2+ from InsP 3 -Sensitive Ca 2+ Stores. (n.d.). MDPI.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Dasatinib Has a Dual Mode of Action: Direct BCR-ABL1 Mediated Anti-Leukemic Effects Are Complemented by Promotion of Th1-Type and NK-Cell Mediated Cellular Immune Responses. (2011). Blood.
  • FYN. (n.d.). Wikipedia.
  • Src Family Kinase Inhibitors. (n.d.). R&D Systems.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). PubMed Central.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Paclitaxel. (2023).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2026).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida.
  • Taxol (paclitaxel): mechanisms of action. (n.d.). Semantic Scholar.

Sources

Leitfaden für leitende Anwendungswissenschaftler zur orthogonalen Reinheitsüberprüfung von 2-Chlor-N4-isobutylchinolin-3,4-diamin

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. Alistair Finch, Leitender Anwendungswissenschaftler

An die Zielgruppe: Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Er bietet einen detaillierten technischen Vergleich und umsetzbare Protokolle zur rigorosen Bestimmung der Reinheit von 2-Chlor-N4-isobutylchinolin-3,4-diamin, einem entscheidenden Baustein in der pharmazeutischen Synthese.

Einleitung: Die entscheidende Bedeutung der Reinheit in der Wirkstoffforschung

In der pharmazeutischen Entwicklung ist die absolute Reinheit eines Moleküls wie 2-Chlor-N4-isobutylchinolin-3,4-diamin nicht nur eine Frage der Qualität, sondern eine grundlegende Voraussetzung für Sicherheit und Wirksamkeit. Verunreinigungen, selbst in Spuren, können die pharmakologischen und toxikologischen Profile verändern, die Reaktionskinetik bei nachgeschalteten Syntheseschritten beeinflussen und die Stabilität des Endprodukts beeinträchtigen. Daher ist ein multi-methodischer, orthogonaler Ansatz zur Reinheitsbestimmung unerlässlich. Orthogonalität bedeutet hier den Einsatz von Methoden, die auf unterschiedlichen chemisch-physikalischen Prinzipien beruhen. Dieser Ansatz stellt sicher, dass Verunreinigungen, die bei einer Methode möglicherweise unentdeckt bleiben, von einer anderen erfasst werden, was zu einem validierten und vertrauenswürdigen Reinheitsprofil führt.

Dieser Leitfaden vergleicht vier grundlegende analytische Säulen zur umfassenden Reinheitsbewertung:

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Quantifizierung von Verunreinigungen mit ähnlicher Struktur.

  • Quantitative Kernspinresonanzspektroskopie (qNMR): Als primäre Ratiomethode zur absoluten Gehaltsbestimmung.

  • Massenspektrometrie (MS): Zur Identifizierung und strukturellen Aufklärung von Verunreinigungen.

  • Thermische Analyse (DSC/TGA): Zur Bestimmung des Wasser-/Lösemittelgehalts und nichtflüchtiger Verunreinigungen.

Der orthogonale Ansatz zur Reinheitsvalidierung

Ein einzelner Reinheitswert, der mit nur einer Methode ermittelt wird, ist unzureichend. Ein robuster Ansatz integriert Daten aus mehreren, sich ergänzenden Techniken. Die untenstehende Grafik veranschaulicht diese Strategie, bei der die Probe parallel analysiert wird, um ein umfassendes und validiertes Reinheitsprofil zu erstellen.

G cluster_0 Orthogonale Reinheitsüberprüfungs-Workflow cluster_1 Parallele Analyse A Probe 2-Chlor-N4-isobutyl- chinolin-3,4-diamin B HPLC-UV (Relative Reinheit, Verunreinigungsprofil) A->B C qNMR (Absoluter Gehalt) A->C D LC-MS (Identifizierung von Verunreinigungen) A->D E TGA / DSC (Wasser, Lösemittel, Nichtflüchtiges) A->E F Datenintegration & Massenbilanz B->F C->F D->F E->F G Zertifizierter Reinheitswert (Umfassendes Profil) F->G

Abbildung 1: Workflow für die orthogonale Reinheitsüberprüfung.

Vergleich der Analysemethoden

Jede Methode bietet einzigartige Einblicke in die Probenreinheit. Die Wahl der Methode hängt von der Art der erwarteten Verunreinigungen und dem erforderlichen Detaillierungsgrad ab.

MerkmalHochleistungsflüssigkeitschromatographie (HPLC)Quantitative NMR (qNMR)Massenspektrometrie (MS)Thermische Analyse (DSC/TGA)
Prinzip Differentielle Verteilung zwischen einer stationären und einer mobilen Phase.[1]Signalintensität ist direkt proportional zur molaren Konzentration der Kerne.[2][3]Trennung von Ionen basierend auf ihrem Masse-zu-Ladungs-Verhältnis.Messung von Wärmestrom (DSC) oder Massenänderung (TGA) als Funktion der Temperatur.[4][5]
Primäre Information Relative prozentuale Reinheit (Flächen-%), Nachweis von Nebenprodukten und Abbauprodukten.Absoluter Gehalt (Massen-%) ohne Notwendigkeit eines identischen Referenzstandards.[6]Molekulargewicht und strukturelle Informationen über die Hauptkomponente und Verunreinigungen.Schmelzpunkt, Reinheit durch Schmelzpunkterniedrigung, Gehalt an flüchtigen Stoffen (Wasser, Lösemittel) und nichtflüchtigen anorganischen Verunreinigungen.[7]
Stärken Hohe Auflösung für isomere und strukturverwandte Verunreinigungen, hohe Empfindlichkeit, etablierte Methode.Primärmethode, hohe Präzision, erfasst auch nicht-chromophorische Verunreinigungen, liefert strukturelle Informationen.[8]Extrem hohe Empfindlichkeit, unübertroffen zur Identifizierung unbekannter Verunreinigungen.Direkte Quantifizierung von Wasser und Restlösemitteln, Bestimmung anorganischer Rückstände.[9]
Einschränkungen Erfordert einen Referenzstandard für die genaue Quantifizierung, Verunreinigungen ohne UV-Chromophor werden nicht detektiert, Flächen-% entspricht nicht immer Massen-%.Geringere Empfindlichkeit im Vergleich zu HPLC, erfordert lösliche Proben und einen zertifizierten internen Standard, Signalüberlappung kann die Quantifizierung erschweren.Die Ionisierungseffizienz kann stark variieren, was eine direkte Quantifizierung ohne Standards erschwert.DSC-Reinheitsanalyse ist nur für hochreine, kristalline Substanzen anwendbar, TGA ist nicht spezifisch für die Art des flüchtigen Stoffes.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als Ausgangspunkte für die Methodenentwicklung konzipiert.

Protokoll 1: Reinheitsbestimmung mittels RP-HPLC

Kausalität: Die Umkehrphasen-Chromatographie (RP-HPLC) wird aufgrund ihrer hervorragenden Fähigkeit gewählt, polare und mäßig polare organische Moleküle wie Chinolinderivate zu trennen.[1] Ein C18-Säulenmaterial bietet eine hydrophobe stationäre Phase, die eine gute Retention für das Analytenmolekül gewährleistet, während ein Gradient aus Wasser und Acetonitril eine effiziente Elution und Trennung von Verunreinigungen mit unterschiedlicher Polarität ermöglicht. Trifluoressigsäure (TFA) wird als Ionenpaar-Reagenz zugesetzt, um die Peakform zu verbessern, indem sie die Wechselwirkung von basischen Aminogruppen mit freien Silanolgruppen auf der stationären Phase unterdrückt.

Geräte und Materialien:

  • HPLC-System mit UV-Vis-Detektor

  • C18-Säule (z. B. 4,6 x 150 mm, 3,5 µm Partikelgröße)

  • Mobile Phase A: 0,1 % TFA in Wasser in HPLC-Qualität

  • Mobile Phase B: 0,1 % TFA in Acetonitril in HPLC-Qualität

  • Probenlösung: ca. 0,5 mg/mL 2-Chlor-N4-isobutylchinolin-3,4-diamin in Acetonitril/Wasser (50:50)

Schritt-für-Schritt-Methode:

  • Systemvorbereitung: Das HPLC-System mit der mobilen Phase äquilibrieren.

  • Probenvorbereitung: 10 mg der Probe genau einwiegen und in einem 20-mL-Messkolben mit einem 50:50-Gemisch aus Acetonitril und Wasser auflösen.

  • Chromatographische Bedingungen:

    • Flussrate: 1,0 mL/min

    • Injektionsvolumen: 5 µL

    • Säulentemperatur: 30 °C

    • Detektionswellenlänge: 254 nm (oder das Absorptionsmaximum der Substanz)

    • Gradientenelution:

      • 0-2 min: 10 % B

      • 2-15 min: 10 % bis 90 % B

      • 15-18 min: 90 % B

      • 18-18.1 min: 90 % bis 10 % B

      • 18.1-25 min: 10 % B (Re-Äquilibrierung)

  • Datenanalyse: Die Peakflächen aller detektierten Signale integrieren. Die Reinheit wird als prozentualer Anteil der Hauptpeakfläche an der Gesamtfläche aller Peaks berechnet (Flächenprozent-Methode).

Protokoll 2: Absolute Gehaltsbestimmung mittels quantitativer NMR (qNMR)

Kausalität: qNMR ist eine primäre Ratiomethode, die eine direkte Quantifizierung ohne einen spezifischen Referenzstandard der Zielverbindung ermöglicht.[6][8] Die Methode basiert auf dem Prinzip, dass die integrierte Signalintensität in einem ¹H-NMR-Spektrum direkt proportional zur Anzahl der Protonen ist, die dieses Signal erzeugen. Durch den Vergleich des Integrals eines bekannten Protons des Analyten mit dem eines zertifizierten internen Standards bekannter Masse und Reinheit kann der absolute Gehalt des Analyten mit hoher Präzision bestimmt werden.[2] Die Wahl eines internen Standards (hier: Maleinsäure) basiert auf dessen chemischer Stabilität, Löslichkeit im NMR-Lösungsmittel und dem Vorhandensein von Signalen, die nicht mit den Analytsignalen überlappen.

G cluster_0 qNMR Experimenteller Workflow A 1. Präzises Einwiegen - Probe (ca. 15 mg) - Interner Standard (ca. 5 mg) B 2. Auflösen In deuteriertem Lösungsmittel (z.B. DMSO-d6) A->B C 3. NMR-Messung (Quantitative Parameter, z.B. D1 > 5*T1) B->C D 4. Spektrenverarbeitung - Phasen- & Grundlinienkorrektur - Integration der Signale C->D E 5. Reinheitsberechnung Basierend auf Integral-, Massen- und Molmassenverhältnissen D->E F Ergebnis Absoluter Gehalt (Massen-%) E->F

Abbildung 2: Schematischer Workflow für die quantitative NMR-Analyse.

Geräte und Materialien:

  • NMR-Spektrometer (≥ 400 MHz)

  • Analysenwaage (Genauigkeit 0,01 mg)

  • Zertifizierter interner Standard (z. B. Maleinsäure, Reinheit > 99,5 %)

  • Deuteriertes Lösungsmittel (z. B. DMSO-d6)

  • NMR-Röhrchen

Schritt-für-Schritt-Methode:

  • Probenvorbereitung:

    • Ca. 15 mg 2-Chlor-N4-isobutylchinolin-3,4-diamin und ca. 5 mg Maleinsäure genau in ein Vial einwiegen.

    • Die gewogenen Substanzen in ca. 0,7 mL DMSO-d6 auflösen.

    • Die Lösung in ein NMR-Röhrchen überführen.

  • NMR-Messung:

    • Ein quantitatives ¹H-NMR-Spektrum aufnehmen.

    • Wichtige Parameter: Relaxationsverzögerung (D1) von mindestens 60 Sekunden, um eine vollständige Relaxation aller Protonen sicherzustellen.

    • Erfassungswinkel (Puls): 90°.

  • Datenanalyse:

    • Das Spektrum sorgfältig phasen- und grundlinienkorrigieren.

    • Ein gut aufgelöstes Signal des Analyten (z. B. ein aromatisches Proton) und das Signal des internen Standards (Maleinsäure, Singulett bei ~6,3 ppm) integrieren.

    • Die Reinheit (P_Analyte) mit der folgenden Formel berechnen: P_Analyte [%] = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (M_Analyte / M_Std) * (m_Std / m_Analyte) * P_Std

      • I = Integralwert

      • N = Anzahl der Protonen für das integrierte Signal

      • M = Molmasse

      • m = Einwaage

      • P = Reinheit des Standards

Zusammenfassende Bewertung und Empfehlung

Für eine umfassende und vertrauenswürdige Reinheitsbestimmung von 2-Chlor-N4-isobutylchinolin-3,4-diamin ist die Kombination der beschriebenen Methoden unerlässlich.

  • Empfehlung für die Routine-Qualitätskontrolle: HPLC ist aufgrund des hohen Durchsatzes und der Fähigkeit, bekannte Verunreinigungen zu überwachen, die Methode der Wahl.

  • Empfehlung für die Chargenfreigabe und Referenzstandard-Qualifizierung: Eine orthogonale Strategie ist zwingend erforderlich. Der absolute Gehalt sollte mittels qNMR bestimmt werden. HPLC-UV und LC-MS sollten zur Erstellung eines detaillierten Verunreinigungsprofils verwendet werden. TGA ist entscheidend, um den Wasser- und Restlösemittelgehalt zu quantifizieren, der von den anderen Methoden nicht erfasst wird.

Durch die Integration der Ergebnisse dieser vier Methoden kann eine Massenbilanz erstellt werden, die eine wissenschaftlich fundierte und unangreifbare Aussage über die Reinheit der Verbindung ermöglicht. Dieser Ansatz gewährleistet nicht nur die Qualität des Materials, sondern auch die Integrität und Reproduzierbarkeit der nachfolgenden Forschungs- und Entwicklungsarbeiten.

Referenzen

  • Malz, F. (2008). Hochpräzise Reinheitsbestimmung analytischer Standards mittels quantitativer 1H-NMR-Spektroskopie. GTFCh, [Link]

  • Anonym. HPLC High Performance Liquid Chromatography. Universität des Saarlandes, [Link]

  • Anonym. (2004). HPLC-Untersuchungen. Refubium - Freie Universität Berlin, [Link]

  • Spectral Service AG. Reinheitsbestimmung & Gehaltsanalyse mit NMR. Spectral Service AG, [Link]

  • Anonym. Thermoanalyse - Pharmazie-Lehrbuch. Pharmazeutische Technologie an der Universität Kiel, [Link]

  • Jancke, H. (2005). Reinheitsbestimmung von pflanzlichen Referenzstandards für die pharmazeutische Analytik mittels quantitativer NMR-Spektroskopie. Forschungsvereinigung der Arzneimittel-Hersteller e.V., [Link]

  • TA Instruments. (2023). Thermische Analyse in der Pharmazeutischen Industrie. TA Instruments, [Link]

  • Anonym. ¹H-NMR-Spektroskopie. Freie Universität Berlin, [Link]

  • Dolan, J. W. (2011). Professionelle HPLC-Methodenentwicklung - von der Herausforderung zur Routine. Agilent Technologies, [Link]

  • CURRENTA. Thermoanalytische Verfahren. CURRENTA Analytik, [Link]

  • Mettler Toledo. Thermische Analyse. Mettler Toledo, [Link]

  • ATU GmbH. Labor für thermische Analysen (DSC, TMA, TGA). ATU GmbH, [Link]

  • Bolarinwa, A. (2015). Entwicklung einer HPLC-Methode zur Bestimmung ausgewählter Polyphenole und ihr Einsatz in Humanstudien. mediaTUM - Technische Universität München, [Link]

  • TA Instruments. (2023). Thermische Analyse in der Pharmazeutischen Industrie. TA Instruments, [Link]

  • Capot Chemical. 2-Chlor-N4-isobutylchinolin-3,4-diamin. Capot Chemical, [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Senior Application Scientist's Guide to Handling 2-Chloro-N4-isobutylquinoline-3,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, the synthesis and application of novel compounds is a familiar landscape. Yet, the territory of new chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-N4-isobutylquinoline-3,4-diamine, a compound with significant potential in research and development. As a quinoline derivative and a chlorinated aromatic amine, this molecule warrants a comprehensive safety strategy grounded in the understanding of its structural alerts and the established protocols for related chemical classes.

Hazard Assessment and Control: A Proactive Stance

Given the toxicological profile of related compounds, a multi-layered approach to hazard control is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls are the first and most effective line of defense. All work with 2-Chloro-N4-isobutylquinoline-3,4-diamine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This containment strategy is non-negotiable and serves to minimize inhalation exposure to any potential dusts or aerosols.

Administrative Controls involve establishing safe work practices. These include:

  • Designated Work Areas: Clearly demarcate the areas where this compound is handled to prevent cross-contamination.

  • Restricted Access: Limit access to these areas to trained personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[1] Always wash hands thoroughly after handling the compound, even if gloves were worn.[1][2]

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on the potential routes of exposure: dermal, ocular, and respiratory.

Personal Protective Equipment (PPE): Your Essential Armor

The potential for dermal absorption and skin irritation from quinoline derivatives and aromatic amines necessitates a robust PPE ensemble.[1][4] The following table outlines the minimum required PPE for handling 2-Chloro-N4-isobutylquinoline-3,4-diamine.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove should be a heavy-duty nitrile glove (minimum 8 mil thickness) to provide a primary barrier against chemical splashes and contamination. The inner glove provides a second layer of protection in case the outer glove is breached. Rationale: While specific breakthrough time data for this compound is unavailable, nitrile is a common and generally effective barrier for a wide range of organic chemicals. Double-gloving is a prudent measure when handling compounds with high suspected toxicity and dermal absorption potential.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is heated. Rationale: Protects the eyes from direct contact with the solid compound or solutions, which could cause severe irritation or damage.[1][2]
Body Protection A laboratory coat with long sleeves and a fully fastened front is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Rationale: Prevents contamination of personal clothing and skin.
Respiratory Protection While working in a fume hood should prevent significant inhalation exposure, a NIOSH-approved N95 respirator is recommended as a precautionary measure, especially when handling the powder outside of a glovebox. If there is a potential for aerosol generation that cannot be controlled by the fume hood, a half-mask respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be used. Rationale: Protects against the inhalation of fine particles of the solid compound and any potential volatile components.
Donning and Doffing PPE: A Deliberate Protocol

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Respirator (if required) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Benchtop to Disposal

A clear and concise operational plan ensures that every step of the process is conducted with safety as the primary consideration.

Handling and Storage
  • Storage: Store 2-Chloro-N4-isobutylquinoline-3,4-diamine in a cool, dry, and well-ventilated area, away from sources of heat and direct sunlight.[6] It should be kept in a tightly sealed, clearly labeled container.[5] Store away from strong oxidizing agents and strong acids.[6] A designated and locked cabinet is recommended.

  • Weighing and Transfer: All weighing and transfers of the solid material should be performed in a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination. If possible, use a powder containment hood or glovebox for weighing larger quantities.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and that the stirring is controlled.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize If solid, sweep carefully Collect Collect Contaminated Material Contain->Collect Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Emergency Spill Response Workflow

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or generates dust.

  • Containment: For a solid spill, carefully sweep the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material such as vermiculite or sand.[7]

  • Collection: Carefully collect the absorbed material or swept solid into a labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan: A Responsible Conclusion

All waste containing 2-Chloro-N4-isobutylquinoline-3,4-diamine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5][8]

  • Waste Segregation: Do not mix this waste with other waste streams.

  • Containerization: Use dedicated, clearly labeled, and sealed containers for the disposal of solid and liquid waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle 2-Chloro-N4-isobutylquinoline-3,4-diamine, unlocking its scientific potential while ensuring the safety of themselves, their colleagues, and the environment.

References

  • International Flavors & Fragrances. (2019). ISO BUTYL QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • ChemBK. (2024). 2-CHLORO-3-AMINO-4-ISOBUTYL AMINO QUINOLINE. Retrieved from [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N4-isobutylquinoline-3,4-diamine. Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.